Dimethandrolone Undecanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
366472-45-9 |
|---|---|
Molecular Formula |
C31H50O3 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
[(7R,8R,9S,10R,11S,13S,14S,17S)-7,11,13-trimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C31H50O3/c1-5-6-7-8-9-10-11-12-13-28(33)34-27-17-16-26-30-21(2)18-23-19-24(32)14-15-25(23)29(30)22(3)20-31(26,27)4/h19,21-22,25-27,29-30H,5-18,20H2,1-4H3/t21-,22+,25+,26+,27+,29-,30+,31+/m1/s1 |
InChI Key |
FVICENFBEMJOCE-RTFNQGFNSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)C)C)C |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CC(C3C2C(CC4=CC(=O)CCC34)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dimethandrolone Undecanoate; DMAU |
Origin of Product |
United States |
Foundational & Exploratory
Dimethandrolone Undecanoate: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dimethandrolone undecanoate (DMAU) is an investigational oral male contraceptive agent with a unique dual mechanism of action, exhibiting both androgenic and progestational activities. This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of DMAU, focusing on its molecular interactions and physiological effects. Through a detailed examination of its receptor binding profile, metabolic pathway, and downstream signaling cascades, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of DMAU's core mechanism of action. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the complex biological processes involved.
Introduction
This compound (DMAU), chemically known as 7α,11β-dimethyl-19-nortestosterone 17β-undecanoate, is a promising candidate for a once-daily oral male contraceptive pill.[1][2] Its development addresses the long-standing need for a reversible, user-friendly, and effective male contraceptive method. The primary mechanism of action of DMAU relies on its ability to suppress the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland, which in turn leads to a profound and reversible suppression of spermatogenesis.[3][4] This antigonadotropic effect is achieved through its dual activity as both a potent androgen and a progestin.[1][5]
Pharmacodynamics
Dual Receptor Agonism
DMAU is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, dimethandrolone (DMA).[6][7] DMA is the primary mediator of the pharmacological effects of DMAU.[6] DMA exhibits a strong affinity for and potent activation of both the androgen receptor (AR) and the progesterone receptor (PR).[8][9] This dual agonism is central to its contraceptive efficacy.
-
Androgenic Activity: The androgenic component of DMA is responsible for maintaining normal male secondary sexual characteristics and libido, thereby mitigating the symptoms of androgen deficiency that would otherwise result from the suppression of endogenous testosterone production.[7][8]
-
Progestational Activity: The progestational activity of DMA enhances the suppression of LH and FSH secretion, contributing significantly to the robust inhibition of spermatogenesis.[3][9]
The combined androgenic and progestational actions of DMA allow for effective gonadotropin suppression while providing adequate androgen replacement, a key feature for a viable male hormonal contraceptive.
Receptor Binding Affinity
The affinity of DMA for the androgen and progesterone receptors has been quantified in vitro. These studies demonstrate the potent and dual nature of its interaction with these nuclear receptors.
| Compound | Receptor | Relative Binding Affinity (%) | Reference Compound |
| Dimethandrolone (DMA) | Androgen Receptor | 400 | Testosterone |
| Dimethandrolone (DMA) | Progesterone Receptor | 18 | Progesterone |
| Table 1: Relative Binding Affinity of Dimethandrolone (DMA) [7][8] |
Anabolic and Androgenic Effects
Preclinical studies in animal models have been conducted to characterize the anabolic and androgenic properties of DMAU. The classic Hershberger assay in castrated rats is a standard method to assess these effects by measuring the weight changes in androgen-sensitive tissues, such as the ventral prostate (androgenic) and the levator ani muscle (anabolic).
| Compound | Oral Androgenic Potency Ratio (vs. Methyltestosterone) | Oral Anabolic Potency Ratio (vs. Methyltestosterone) |
| Dimethandrolone (DMA) | 0.98 | 5.09 |
| This compound (DMAU) | 2.72 | 22.39 |
| Table 2: In Vivo Androgenic and Anabolic Potency of DMA and DMAU in Castrated Rats |
Data derived from ventral prostate and levator ani muscle weights in a 7-day bioassay.
Pharmacokinetics
Absorption and Metabolism
DMAU is designed for oral administration. The undecanoate ester at the 17β position enhances its lipophilicity, facilitating lymphatic absorption and bypassing first-pass liver metabolism, which is a common issue with oral testosterone preparations.[7] Co-administration with food, particularly a high-fat meal, significantly improves the oral bioavailability of DMAU and its active metabolite, DMA.[5]
Upon absorption, DMAU is hydrolyzed by esterases to release the active compound, DMA.[6] DMA is the primary circulating active metabolite responsible for the pharmacological effects.[6] Further metabolism of DMA is primarily mediated by the UDP-glucuronosyltransferase 2B17 (UGT2B17) enzyme in the intestine and liver, leading to the formation of DMA-glucuronide.[1]
Gonadotropin Suppression
Clinical studies in healthy men have demonstrated that daily oral administration of DMAU leads to a dose-dependent and marked suppression of serum LH, FSH, and testosterone concentrations.[4][7][10] Doses of 200 mg and 400 mg per day have been shown to effectively suppress testosterone levels to near-castrate levels, consistent with effective male contraception.[7][10]
| DMAU Daily Dose | Formulation | Mean LH Suppression | Mean FSH Suppression | Mean Testosterone Suppression |
| 200 mg | Castor Oil/Powder | Marked | Marked | Marked |
| 400 mg | Castor Oil/Powder | Marked | Marked | Marked |
| Table 3: Summary of Gonadotropin and Testosterone Suppression in a 28-Day Clinical Trial [7] |
Signaling Pathways
The mechanism of action of DMAU at the cellular level is mediated through the classical nuclear receptor signaling pathways of the androgen and progesterone receptors.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (methyltrienolone) as the radioligand
-
Test compound (Dimethandrolone)
-
Unlabeled R1881 for determining non-specific binding
-
TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Cytosol Preparation: Rat ventral prostates are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the AR.
-
Assay Setup: In duplicate tubes, add a constant amount of [³H]-R1881 and varying concentrations of the test compound (DMA). A set of tubes with [³H]-R1881 and a saturating concentration of unlabeled R1881 is used to determine non-specific binding.
-
Incubation: Add the cytosol preparation to all tubes and incubate overnight at 4°C to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. The slurry is washed multiple times with buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the HAP pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Progesterone Receptor Transactivation Assay
This assay measures the ability of a test compound to activate the progesterone receptor and induce the expression of a reporter gene.
Materials:
-
A suitable cell line expressing the human progesterone receptor (e.g., T47D cells).
-
A reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Test compound (Dimethandrolone).
-
Progesterone as a positive control.
-
Cell culture medium and reagents.
-
Luciferase assay system.
Procedure:
-
Cell Culture and Transfection: Culture the T47D cells in appropriate medium. Co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization).
-
Treatment: After transfection, treat the cells with varying concentrations of DMA or progesterone for 24 hours.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed reporter proteins.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalization: Normalize the luciferase activity to the activity of the control reporter (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
Data Analysis: Plot the normalized reporter activity against the log concentration of the test compound to determine the EC50 value.
Conclusion
This compound exerts its contraceptive effect through a well-defined mechanism of action centered on its dual androgenic and progestational activities. As the active metabolite, dimethandrolone potently activates both the androgen and progesterone receptors, leading to a robust and reversible suppression of gonadotropins and, consequently, spermatogenesis. Its favorable pharmacokinetic profile, including oral bioavailability when taken with food, makes it a promising candidate for a once-daily male contraceptive pill. Further research and clinical development will continue to elucidate the long-term safety and efficacy of this novel compound, with the potential to significantly expand contraceptive options for men.
References
- 1. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 3. epa.gov [epa.gov]
- 4. This compound, a Novel, Nonaromatizable Androgen, Increases P1NP in Healthy Men Over 28 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF this compound (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 8. policycommons.net [policycommons.net]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 10. endocrine.org [endocrine.org]
Dimethandrolone Undecanoate (DMAU): A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethandrolone undecanoate (DMAU), also known as CDB-4521, is an investigational oral androgen and progestin with potential as a once-daily male contraceptive pill. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of DMAU. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and reproductive health. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal studies, and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this promising compound.
Introduction
The development of a safe, effective, and reversible male hormonal contraceptive remains a significant goal in reproductive medicine.[1] this compound (DMAU) has emerged as a leading candidate, offering the convenience of oral administration and a dual mechanism of action that effectively suppresses spermatogenesis while maintaining androgen-dependent functions.[1] DMAU is a prodrug of dimethandrolone (DMA), a potent synthetic steroid with both androgenic and progestational activities.[2] This dual activity is crucial for its contraceptive effect, as it suppresses the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a profound decrease in intratesticular testosterone and cessation of sperm production.[2] This guide delves into the scientific foundation of DMAU, from its chemical synthesis to its biological effects observed in extensive preclinical and clinical investigations.
Discovery and Development
The quest for a male contraceptive pill has been ongoing for decades, with early efforts hampered by the rapid hepatic metabolism of oral testosterone formulations.[1] The development of DMAU represents a significant advancement in this field.
A patent for the parent compound, dimethandrolone (DMA; 7α,11β-dimethyl-19-nortestosterone), was first filed in 1997 and granted in 1999.[3] Subsequently, a patent for this compound (DMAU) and dimethandrolone buciclate was filed in 2002 and granted to the United States government in 2003.[3] DMAU was developed under the developmental code name CDB-4521 by the Contraceptive Development Branch of the National Institute of Child Health and Human Development (NICHD), a part of the U.S. National Institutes of Health.[3]
The addition of the undecanoate ester to the dimethandrolone molecule was a key innovation. This long-chain fatty acid ester enhances the lymphatic absorption of the compound when co-administered with food, bypassing some of the first-pass liver metabolism and slowing its clearance, which allows for once-daily dosing.[1] The first clinical studies of single-dose DMAU in men were published in 2014 and 2015, followed by a month-long continuous use study in 2018, all demonstrating promising safety and efficacy.[3]
Chemical Synthesis of this compound
This compound is a synthetic estrane steroid, specifically the 17β-undecanoate ester of 7α,11β-dimethyl-19-nortestosterone.[3] The synthesis of DMAU involves the esterification of the 17β-hydroxyl group of dimethandrolone with undecanoic acid or a more reactive derivative such as undecanoyl chloride.
General Synthesis Pathway
The synthesis can be generally described by the following reaction:
Illustrative Experimental Protocol for Esterification
While the exact industrial synthesis protocol is proprietary, a representative laboratory-scale synthesis based on common esterification procedures and information from related patents is provided below.
Materials:
-
Dimethandrolone (7α,11β-dimethyl-19-nortestosterone)
-
Undecanoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethandrolone in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add pyridine, followed by the dropwise addition of undecanoyl chloride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Combine the fractions containing the pure product and concentrate to yield DMAU as a solid or oil. Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mechanism of Action
DMAU acts as a prodrug that is hydrolyzed in the body to its active form, dimethandrolone (DMA).[2] DMA exhibits both androgenic and progestogenic activity, which is central to its contraceptive effect.[2]
Signaling Pathway for Contraceptive Action
The dual activity of DMA leads to the suppression of gonadotropins through a negative feedback mechanism on the hypothalamic-pituitary-gonadal (HPG) axis.
DMA's binding to androgen and progesterone receptors in the hypothalamus and pituitary gland leads to a potent suppression of Gonadotropin-Releasing Hormone (GnRH), LH, and FSH secretion.[2] The reduction in LH and FSH levels results in decreased intratesticular testosterone production and inhibition of spermatogenesis.[2]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of DMAU have been evaluated in several clinical trials.
Pharmacokinetics
The oral bioavailability of DMAU is significantly influenced by food and its formulation. When administered with a high-fat meal, the absorption of DMAU is markedly improved.[1] Different formulations have been tested, including powder-in-capsule, castor oil/benzyl benzoate, and self-emulsifying drug delivery systems (SEDDS).[1]
Table 1: Summary of Pharmacokinetic Parameters of DMAU and DMA in Healthy Men
| Parameter | 200 mg DMAU (Powder) | 400 mg DMAU (Powder) | 200 mg DMAU (Castor Oil) | 400 mg DMAU (Castor Oil) |
| DMAU Cmax (ng/mL) | 1.8 ± 1.2 | 4.5 ± 2.9 | 3.5 ± 2.0 | 8.1 ± 4.5 |
| DMAU AUC0-24h (ng·h/mL) | 12.8 ± 8.1 | 35.5 ± 22.4 | 26.6 ± 14.5 | 67.2 ± 37.1 |
| DMA Cmax (ng/mL) | 0.8 ± 0.5 | 1.9 ± 1.1 | 1.5 ± 0.8 | 3.5 ± 1.8 |
| DMA AUC0-24h (ng·h/mL) | 5.8 ± 3.5 | 14.9 ± 8.4 | 11.8 ± 6.2 | 28.5 ± 14.8 |
| Tmax (h) | ~4-8 | ~4-8 | ~4-8 | ~4-8 |
Data are presented as mean ± standard deviation. Data are compiled from representative Phase 1 clinical trial results. Cmax = Maximum serum concentration; AUC0-24h = Area under the concentration-time curve from 0 to 24 hours; Tmax = Time to reach maximum concentration.
Pharmacodynamics
Daily oral administration of DMAU leads to a dose-dependent suppression of serum gonadotropins and testosterone.
Table 2: Pharmacodynamic Effects of 28-Day DMAU Administration in Healthy Men
| Parameter | Placebo | 100 mg DMAU | 200 mg DMAU | 400 mg DMAU |
| Mean Testosterone Suppression (%) | -5 ± 15 | -58 ± 20 | -85 ± 10 | -95 ± 5 |
| Mean LH Suppression (%) | -8 ± 20 | -65 ± 25 | -90 ± 8 | -98 ± 2 |
| Mean FSH Suppression (%) | -10 ± 22 | -60 ± 30 | -88 ± 12 | -97 ± 3 |
Data are presented as mean ± standard deviation. Suppression is calculated relative to baseline values.
Safety and Tolerability
Across multiple Phase 1 clinical trials, DMAU has been generally well-tolerated.[1]
Table 3: Summary of Safety and Tolerability Findings
| Adverse Event/Side Effect | Frequency/Observation |
| Weight Gain | Mild to moderate, dose-dependent |
| HDL Cholesterol | Mild decrease |
| Liver Function Tests | No clinically significant changes |
| Kidney Function Tests | No clinically significant changes |
| Mood and Sexual Function | No significant adverse effects reported at effective doses |
| Acne and Erythrocytosis | Not commonly reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the evaluation of DMAU.
Phase 1 Clinical Trial Workflow
A typical Phase 1, double-blind, randomized, placebo-controlled, dose-escalating study for oral DMAU follows a structured workflow.
Inclusion Criteria: Healthy men, typically aged 18-50, with normal reproductive function and a body mass index (BMI) within a specified range.
Exclusion Criteria: Clinically significant abnormalities in medical history, physical examination, or laboratory tests; use of medications that could interfere with the study drug.
Assessments:
-
Safety: Monitoring of adverse events, vital signs, and clinical laboratory tests (hematology, chemistry, liver and renal function).
-
Pharmacokinetics: Serial blood sampling to measure serum concentrations of DMAU and DMA.
-
Pharmacodynamics: Measurement of serum LH, FSH, total and free testosterone, sex hormone-binding globulin (SHBG), and other relevant hormones.
Quantification of DMAU and DMA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the accurate quantification of DMAU and its active metabolite DMA in serum.
Sample Preparation:
-
Protein Precipitation: Serum samples are treated with a solvent such as acetonitrile, often containing an internal standard (e.g., deuterated DMAU and DMA), to precipitate proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing the analytes is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase-compatible solvent.
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., formic acid), is used to separate DMAU and DMA from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for DMAU, DMA, and their internal standards are monitored.
Androgen Receptor Competitive Binding Assay
This in vitro assay is used to determine the binding affinity of DMA for the androgen receptor (AR).
Principle: The assay measures the ability of a test compound (DMA) to compete with a radiolabeled androgen (e.g., ³H-R1881) for binding to the AR.
Protocol Outline:
-
Receptor Preparation: A source of AR is required, typically from rat prostate cytosol or recombinant human AR.
-
Incubation: A constant concentration of the AR and the radiolabeled ligand are incubated with varying concentrations of the unlabeled competitor (DMA or a reference compound like dihydrotestosterone).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The binding affinity (Ki) can then be calculated from the IC50 value.
Conclusion
This compound represents a significant step forward in the development of a male oral contraceptive. Its unique chemical structure and dual androgenic/progestogenic mechanism of action allow for effective suppression of spermatogenesis with once-daily oral dosing. Extensive preclinical and Phase 1 clinical studies have demonstrated a promising safety and tolerability profile. The data summarized in this technical guide underscore the potential of DMAU as a viable option for male hormonal contraception. Further long-term studies are necessary to fully establish its efficacy and safety for widespread use. This document provides a foundational resource for the scientific and drug development communities to build upon as research in this critical area of reproductive health continues.
References
An In-depth Technical Guide to the Chemical Properties and Structure of Dimethandrolone Undecanoate (DMAU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethandrolone undecanoate (DMAU), also known as CDB-4521, is a promising investigational androgenic anabolic steroid (AAS) and progestogen under development as a potential oral male contraceptive.[1] Its unique chemical structure is designed to overcome the limitations of orally administered testosterone, offering a favorable pharmacokinetic profile and a dual mechanism of action that effectively suppresses gonadotropins. This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and pharmacokinetics of DMAU, supported by experimental data and methodologies.
Chemical Properties and Structure
DMAU is a synthetic estrane steroid, specifically the 17β-undecanoate ester of dimethandrolone (DMA).[1][2] The core structure is a modification of 19-nortestosterone, featuring two key methyl groups at the 7α and 11β positions.[2] These modifications are crucial for its biological activity and metabolic stability.
Table 1: Physicochemical Properties of this compound (DMAU)
| Property | Value | References |
| IUPAC Name | [(7R,8R,9S,10R,11S,13S,14S,17S)-7,11,13-trimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate | [2][3] |
| Synonyms | DMAU, CDB-4521, Dimethandrolone undecylate | [1] |
| Molecular Formula | C₃₁H₅₀O₃ | [2][4][5][6] |
| Molecular Weight | 470.73 g/mol | [2][4][5][6][7] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform), poorly soluble in water. | [2] |
| CAS Number | 366472-45-9 | [2][4][5] |
Stereochemistry
The stereochemistry of DMAU is critical to its biological activity. It is the 17β-undecanoate ester of 7α,11β-dimethyl-19-nortestosterone. The specific spatial arrangement of the methyl groups and the ester side chain influences its binding affinity to androgen and progesterone receptors. Studies have shown that the 11α-methyl stereoisomer of DMA is significantly less active, highlighting the importance of the 11β configuration for its potent biological effects.[5]
Mechanism of Action
DMAU functions as a prodrug, being rapidly hydrolyzed in the body to its active metabolite, dimethandrolone (DMA).[1][3] DMA is a potent agonist of both the androgen receptor (AR) and the progesterone receptor (PR).[1][4] This dual agonism is central to its contraceptive efficacy.
-
Androgenic Activity : As an androgen, DMA stimulates the AR, which is essential for maintaining male secondary sexual characteristics and libido, thereby mitigating the side effects of testosterone suppression.[1]
-
Progestogenic Activity : The progestogenic activity of DMA enhances the suppression of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[3][8]
This combined androgenic and progestogenic action leads to a profound and reversible suppression of spermatogenesis.[1][2]
Table 2: Receptor Binding Affinity of Dimethandrolone (DMA)
| Receptor | Relative Binding Affinity | Reference |
| Androgen Receptor (AR) | 400% of testosterone | [4] |
| Progesterone Receptor (PR) | 18% of progesterone | [4] |
Signaling Pathways
The binding of DMA to the androgen and progesterone receptors initiates a cascade of intracellular events that ultimately leads to the suppression of gonadotropin release.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Single, Escalating Dose Pharmacokinetics, Safety and Food Effects of a New Oral Androgen this compound in Man: A prototype oral male hormonal contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen this compound in man: a prototype oral male hormonal contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. S-EPMC4069217 - Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen this compound in man: a prototype oral male hormonal contraceptive. - OmicsDI [omicsdi.org]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
in vitro binding affinity of DMAU to androgen and progesterone receptors
An In-Depth Technical Guide on the In Vitro Binding Affinity of Dimethandrolone Undecanoate (DMAU) to Androgen and Progesterone Receptors
Introduction
This compound (DMAU), also known by its developmental code name CDB-4521, is an investigational steroid medication with potential application as a once-daily oral male contraceptive.[1][2] DMAU itself is a prodrug, which upon administration is hydrolyzed by esterases in the body to its active metabolite, dimethandrolone (DMA).[3][4][5] DMA is a potent synthetic steroid that exhibits both androgenic and progestogenic activity.[1][6] This dual-action mechanism is key to its contraceptive effect, as it binds to and activates both the androgen receptor (AR) and the progesterone receptor (PR).[2][4][5][7] The activation of these receptors leads to a potent antigonadotropic effect, suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses spermatogenesis and endogenous testosterone production.[1][4] Unlike testosterone, DMA is not aromatized into estrogen, nor is it metabolized by 5α-reductase.[2][6] This technical guide provides a detailed overview of the in vitro binding affinity of DMA for AR and PR, outlines the experimental protocols used for these determinations, and presents the underlying signaling pathways.
Quantitative Binding Affinity Data
The efficacy of DMA as a dual-action agent is rooted in its high binding affinity for both the androgen and progesterone receptors. In vitro competitive binding assays have been employed to quantify this affinity relative to endogenous hormones. The data reveals that DMA is a highly potent androgen with significant progestational activity.
Table 1: Relative Binding Affinity of Dimethandrolone (DMA) and Reference Compounds
| Receptor | Compound | Relative Binding Affinity (%) | Reference |
| Androgen Receptor (AR) | Dimethandrolone (DMA) | 400% | [2] |
| Testosterone (T) | 100% (Reference) | [2] | |
| Progesterone Receptor (PR) | Dimethandrolone (DMA) | 18% | [2] |
| Progesterone | 100% (Reference) | [2] |
Note: Relative binding affinity is determined through in vitro receptor binding studies, comparing the concentration of the test compound required to displace a radiolabeled ligand with that of the reference compound.
Mechanism of Action and Signaling Pathway
DMAU functions as a prodrug, delivering the biologically active DMA to the system. DMA then acts as an agonist at both AR and PR, initiating downstream signaling cascades that result in gonadotropin suppression.
Caption: Mechanism of DMAU action from prodrug to receptor activation.
Experimental Protocols
The binding affinities of DMA to the androgen and progesterone receptors are determined using in vitro radioligand competitive binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions.[8]
Radioligand Binding Assay for Androgen Receptor (AR)
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound (e.g., DMA) for the AR.
-
Receptor Preparation: A source of AR is prepared. This is commonly a cytosol fraction isolated from the prostate tissue of rats or from cells engineered to express recombinant human AR.[5][9][10] The tissue is homogenized in a buffer and centrifuged to produce a supernatant containing the cytosolic receptors.[11]
-
Assay Setup: The assay is performed in a multi-well plate format.[9][12] Each well contains:
-
The AR preparation.
-
A fixed concentration of a high-affinity radiolabeled androgen, typically [³H]-methyltrienolone (R1881), which serves as the reporter ligand.[10]
-
Varying concentrations of the unlabeled test compound (DMA). A control series with unlabeled testosterone is also run to establish a reference curve.[13]
-
-
Incubation: The plates are incubated to allow the ligands to reach binding equilibrium with the receptor. This is typically done at 4°C for several hours to overnight.[10]
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters.[8][14] The filters trap the larger receptor-ligand complexes while the smaller, free radioligand passes through.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The amount of bound [³H]-R1881 decreases as the concentration of the competing unlabeled ligand (DMA) increases. A competition curve is generated by plotting the percentage of bound radioligand against the log concentration of the competitor. From this curve, the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the test compound for the receptor.[8][13]
Radioligand Binding Assay for Progesterone Receptor (PR)
The protocol for determining PR binding affinity is analogous to the AR assay, with specific modifications for the receptor and ligands.
-
Receptor Preparation: The source for PR is typically cytosol from the uteri of estrogen-primed rabbits or from human breast cancer cell lines (e.g., T47D) known to express high levels of PR.[5] Recombinant human PR can also be used.[5]
-
Assay Setup: The assay mixture includes the PR preparation, a fixed concentration of a radiolabeled progestin such as [³H]-promegestone (R5020), and varying concentrations of the test compound (DMA).[5][15]
-
Incubation, Separation, and Quantification: These steps are performed similarly to the AR binding assay.
-
Data Analysis: An IC₅₀ value for DMA is determined from the competition curve, which is then used to calculate its binding affinity (Ki) for the progesterone receptor.
Caption: General workflow for an in vitro competitive binding assay.
Conclusion
Dimethandrolone (DMA), the active metabolite of DMAU, is a potent agonist of both the androgen and progesterone receptors. In vitro binding studies confirm that it possesses a significantly higher affinity for the androgen receptor than testosterone and a substantial affinity for the progesterone receptor.[2][5] This dual androgenic and progestogenic profile is a key characteristic that makes DMAU a promising candidate for a single-agent male hormonal contraceptive. The standardized radioligand binding assays provide a robust framework for quantifying these interactions, offering critical data for drug development and mechanistic understanding. The combined activities of DMA effectively suppress the hormonal cascade required for spermatogenesis, providing the basis for its intended therapeutic use.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a new potent orally active androgen with progestational activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethandrolone - Wikipedia [en.wikipedia.org]
- 7. malecontraception.center [malecontraception.center]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 13. Inhibition of androgen receptor binding by natural and synthetic steroids in cultured human genital skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. academic.oup.com [academic.oup.com]
The Metabolic Journey of Dimethandrolone Undecanoate: A Technical Guide to its Metabolism and Clearance
An In-depth Exploration for Researchers and Drug Development Professionals
Dimethandrolone undecanoate (DMAU), an investigational oral androgen, holds promise as a potential male hormonal contraceptive. Its efficacy and safety profile are intrinsically linked to its metabolic fate and clearance from the body. This technical guide provides a comprehensive overview of the current understanding of DMAU's metabolism and pharmacokinetics, drawing upon key clinical and in vitro studies.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
DMAU, a prodrug, undergoes a series of transformations following oral administration. Its journey through the body is characterized by rapid conversion to its active metabolite and subsequent extensive metabolism, which significantly influences its bioavailability and therapeutic action.
Absorption and the Critical Role of Food and Formulation
The oral bioavailability of DMAU is notably low and variable.[1][2][3] Clinical studies have consistently demonstrated that co-administration with a high-fat meal markedly enhances its absorption.[4][5][6] This food effect is a critical consideration for its clinical development and patient guidance.
Different oral formulations also impact the absorption and subsequent conversion of DMAU to its active form. Studies have compared powder-in-capsule formulations with those in castor oil or self-emulsifying drug delivery systems (SEDDS).[7][8] While the powder formulation resulted in lower conversion of DMAU to its active metabolite, dimethandrolone (DMA), the castor oil and SEDDS formulations enhanced this conversion in vivo.[7]
Metabolism: From Prodrug to Active Metabolite and Beyond
Once absorbed, DMAU is rapidly hydrolyzed to its active metabolite, dimethandrolone (DMA; 7α,11β-dimethyl-19-nortestosterone).[1][9] DMA is a potent androgen and progestin, and its dual activity is central to its contraceptive effect by suppressing gonadotropins.[4][9]
The primary clearance pathway for DMA is glucuronidation.[1][10] In vitro studies using human hepatocytes and in vivo analysis of serum samples have identified DMA-glucuronide (DMA-G) as the major metabolite.[1][11] The formation of an androstenedione analog of DMA has also been observed as a minor metabolic pathway in vitro.[1][12]
A key enzyme responsible for the glucuronidation of DMA is UDP-glucuronosyltransferase 2B17 (UGT2B17).[1][2][3] This enzyme is highly expressed in the intestine and liver and is known for its genetic polymorphism, which contributes to the observed inter-individual variability in DMA bioavailability.[1][2][3] A smaller contribution from the UGT1A9 isoform has also been noted.[1][10][11] Due to its extensive first-pass metabolism, particularly intestinal glucuronidation by UGT2B17, the systemic exposure to active DMA is limited.[1][2][3][12]
Unlike testosterone, DMA is not aromatized to estrogenic products and is not 5α-reduced.[4][9] This characteristic may offer a more favorable safety profile concerning prostate stimulation.[4]
Clearance
The primary route of clearance for DMA is through the formation of DMA-G, which is then expected to be eliminated via urine and feces. The half-life of DMA has been reported to be approximately 3.5 hours, while the half-life of DMA-G is around 4.7 hours.[1]
Pharmacokinetic Data Summary
The pharmacokinetic parameters of DMAU and its active metabolite DMA have been characterized in several Phase 1 clinical trials. The following tables summarize the key quantitative data from these studies, highlighting the effects of dose, formulation, and food.
Table 1: Pharmacokinetic Parameters of DMAU and DMA after a Single Oral Dose (Powder in Capsule) with a High-Fat Meal [4]
| Parameter | 200 mg Dose (Mean ± SEM) | 400 mg Dose (Mean ± SEM) | 800 mg Dose (Mean ± SEM) |
| DMAU | |||
| AUC₀₋₂₄ (ng·h/mL) | 13.9 ± 3.0 | 33.1 ± 6.3 | 55.4 ± 10.7 |
| Cₘₐₓ (ng/mL) | 2.5 ± 0.5 | 5.6 ± 1.0 | 9.0 ± 1.6 |
| Cₐᵥ₉ (ng/mL) | 0.6 ± 0.1 | 1.4 ± 0.3 | 2.3 ± 0.4 |
| Tₘₐₓ (h) | 6.0 ± 0.7 | 6.4 ± 0.7 | 6.4 ± 0.6 |
| DMA | |||
| AUC₀₋₂₄ (ng·h/mL) | 9.6 ± 1.7 | 27.2 ± 4.5 | 33.4 ± 5.9 |
| Cₘₐₓ (ng/mL) | 0.9 ± 0.2 | 2.5 ± 0.4 | 2.9 ± 0.5 |
| Cₐᵥ₉ (ng/mL) | 0.4 ± 0.1 | 1.1 ± 0.2 | 1.4 ± 0.2 |
| Tₘₐₓ (h) | 6.8 ± 0.8 | 7.2 ± 0.7 | 7.6 ± 0.8 |
Table 2: Comparison of DMA and DMAU Pharmacokinetics for Different Formulations (400 mg Dose with Food) [7]
| Parameter (Mean ± SEM) | Powder in Capsule | Castor Oil | SEDDS |
| DMAU | |||
| AUC₀₋₂₄ (ng·h/mL) | 33.1 ± 6.3 | 19.4 ± 3.4 | 22.1 ± 4.1 |
| Cₘₐₓ (ng/mL) | 5.6 ± 1.0 | 3.5 ± 0.6 | 4.0 ± 0.7 |
| DMA | |||
| AUC₀₋₂₄ (ng·h/mL) | 27.2 ± 4.5 | 35.8 ± 6.2 | 34.1 ± 5.9 |
| Cₘₐₓ (ng/mL) | 2.5 ± 0.4 | 3.3 ± 0.6 | 3.1 ± 0.5 |
| DMA/DMAU AUC Ratio | 0.8 ± 0.1 | 1.8 ± 0.3 | 1.5 ± 0.3 |
Experimental Protocols
The characterization of DMAU's metabolism and pharmacokinetics has been primarily achieved through well-controlled Phase 1 clinical trials and in vitro laboratory experiments.
Clinical Trial Design
The clinical studies cited were typically randomized, double-blind, placebo-controlled, dose-escalating trials conducted in healthy male volunteers.[4][9][13]
-
Participants: Healthy men, generally between the ages of 18 and 50, were recruited.[9][13]
-
Dosing Regimen: Single or multiple ascending doses of DMAU were administered. For food-effect studies, participants received the drug in both fasting and fed (typically after a high-fat meal) states.[4][5]
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points over a 24-hour period (e.g., -0.5, 0, 0.5, 1, 2, 4, 6, 8, 12, 18, and 24 hours) following drug administration to determine the serum concentrations of DMAU and DMA.[7]
-
Safety Monitoring: Vital signs, electrocardiograms, and clinical laboratory tests (chemistry panel, liver function tests, complete blood counts) were monitored throughout the studies.[4][7]
-
Hormone Analysis: Serum levels of testosterone, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and other relevant hormones were measured to assess the pharmacodynamic effects of DMAU.[7][9]
References
- 1. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single, Escalating Dose Pharmacokinetics, Safety and Food Effects of a New Oral Androgen this compound in Man: A prototype oral male hormonal contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen this compound in man: a prototype oral male hormonal contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-EPMC4069217 - Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen this compound in man: a prototype oral male hormonal contraceptive. - OmicsDI [omicsdi.org]
- 7. COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF this compound (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. multisearch.mq.edu.au [multisearch.mq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Dimethandrolone Undecanoate: A Technical Whitepaper on its Potential as a Male Contraceptive
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethandrolone undecanoate (DMAU) is an investigational androgenic anabolic steroid (AAS) and progestin with the potential to be a first-in-class, single-agent oral male contraceptive.[1] This document provides a comprehensive technical overview of DMAU, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, based on available preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of relevant pathways are provided to support further research and development in the field of male hormonal contraception.
Mechanism of Action
DMAU functions as a prodrug, being hydrolyzed in the body to its active metabolite, dimethandrolone (DMA).[2][3] DMA exhibits both androgenic and progestogenic activity, which is crucial for its contraceptive effect.[4][5][6] By acting as a potent agonist for both the androgen receptor (AR) and the progesterone receptor (PR), DMA effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis.[1][4] This dual activity leads to a profound and reversible suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn ceases the endogenous production of testosterone and disrupts spermatogenesis.[5][7] The androgenic properties of DMA also serve to maintain normal male secondary sexual characteristics and libido, mitigating the effects of testosterone suppression.[8]
Pharmacokinetics
The undecanoate ester of DMAU enhances its oral bioavailability and slows its clearance.[4][9] Co-administration with food, particularly a high-fat meal, significantly improves the absorption of DMAU and its conversion to DMA.[6][7][10] Pharmacokinetic studies have shown that with food, serum levels of DMA are detectable and show a dose-incremental increase.[6][10] Peak serum concentrations of DMA are typically observed 4-8 hours after oral administration.[6][10] The metabolism of DMA is primarily mediated by the UGT2B17 enzyme in the intestine and liver through glucuronidation.[3]
Clinical Data
Efficacy: Hormonal Suppression
Clinical trials have demonstrated that daily oral administration of DMAU leads to a significant, dose-dependent suppression of serum LH, FSH, and testosterone.[4][7][11] At a dose of 400 mg/day, DMAU achieves marked suppression of these hormones to levels consistent with effective male contraception.[4][7][9][12]
Table 1: Summary of Hormonal Suppression with 28-Day Oral DMAU Administration
| Parameter | Placebo | 100 mg DMAU | 200 mg DMAU | 400 mg DMAU |
| LH (IU/L) | No significant change | ↓ | ↓↓ | Marked Suppression (<1.0)[4][7] |
| FSH (IU/L) | No significant change | ↓ | ↓↓ | Marked Suppression (<1.0)[4][7] |
| Testosterone (ng/dL) | No significant change | ↓ | ↓↓ | Marked Suppression (<50)[4][7] |
Data compiled from published clinical trial results. "↓" indicates a decrease, and "↓↓" indicates a more substantial decrease.
Safety and Tolerability
DMAU has been generally well-tolerated in clinical studies of up to 28 days.[4][7][12] No serious adverse events have been reported.[4][7] The most commonly observed side effects include mild weight gain and a decrease in HDL cholesterol.[1][4][9] Importantly, there have been no clinically significant changes in liver or kidney function tests.[1][8][9]
Table 2: Key Safety Parameters from a 28-Day Oral DMAU Clinical Trial
| Parameter | Direction of Change with Increasing DMAU Dose | Magnitude |
| Weight | Increase[4][9] | Mild (3-9 pounds)[1] |
| HDL Cholesterol | Decrease[4][9] | Mild[1][9] |
| Hematocrit | Increase[4] | Statistically significant but not clinically concerning |
| Sexual Desire | Decrease[4] | Statistically significant but not affecting sexual satisfaction |
| Liver Function Tests | No clinically significant change[1][8][9] | N/A |
| Kidney Function Tests | No clinically significant change[1][9] | N/A |
Experimental Protocols
Phase I Clinical Trial Workflow
The clinical development of DMAU has followed a standard Phase I trial design to assess its safety, tolerability, and pharmacokinetics.
Hormone Level Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is utilized for the sensitive and specific quantification of serum testosterone, LH, and FSH.
-
Sample Preparation:
-
A 100 µL serum sample is aliquoted.
-
An internal standard (e.g., deuterated testosterone) is added.
-
Proteins are precipitated using acetonitrile.
-
The supernatant containing the analytes is extracted via liquid-liquid extraction (e.g., with ethyl acetate:hexane).
-
The organic layer is collected and dried under nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solvent (e.g., 70:30 water:methanol).
-
-
Chromatographic Separation:
-
An HPLC system with a C18 column is used.
-
A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in methanol is employed to separate the hormones.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer with an electrospray ionization (ESI) source is operated in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each hormone and the internal standard, ensuring high specificity and accurate quantification.
-
-
Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each hormone in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Semen Analysis
Semen analysis is performed according to the World Health Organization (WHO) guidelines to assess sperm parameters.
-
Sample Collection:
-
Samples are collected by masturbation after a period of 2-7 days of sexual abstinence.
-
The sample is collected in a clean, wide-mouthed container.
-
-
Initial Macroscopic Examination:
-
The sample is allowed to liquefy at room temperature for 15-20 minutes.
-
Volume, viscosity, color, and pH are recorded.
-
-
Microscopic Examination:
-
Sperm Concentration: A small volume of the liquefied sample is loaded into a counting chamber (e.g., Makler chamber), and the number of sperm is counted under a microscope. The concentration is expressed as millions of sperm per milliliter.
-
Sperm Motility: The percentage of motile sperm is assessed, and motility is categorized (e.g., progressive, non-progressive, immotile).
-
Sperm Morphology: A smear of the semen is stained (e.g., with Giemsa or Papanicolaou stain), and the percentage of sperm with normal morphology is determined based on strict criteria for the head, midpiece, and tail.
-
Sperm Vitality: If a high percentage of sperm are immotile, a vitality test (e.g., eosin-nigrosin staining) is performed to differentiate between live, non-motile sperm and dead sperm.
-
Future Directions
The promising results from initial clinical trials support the continued development of DMAU as a male contraceptive.[4][7] Longer-term studies are necessary to confirm its efficacy in suppressing spermatogenesis to the threshold required for contraception (<1 million sperm/mL) and to further evaluate its long-term safety profile, including its effects on bone mineral density and cardiovascular health.[9] Additionally, research into alternative formulations, such as long-acting injectables, is underway to provide more contraceptive options for men.[13]
Conclusion
This compound represents a significant advancement in the development of a male hormonal contraceptive. Its dual androgenic and progestogenic activity allows for effective suppression of gonadotropins and testosterone while maintaining essential male physiological functions. The data gathered to date from Phase I clinical trials indicate a favorable safety and tolerability profile. Further clinical investigation is warranted to fully establish DMAU as a safe, effective, and reversible contraceptive option for men.
References
- 1. mail.biochemia-medica.com [mail.biochemia-medica.com]
- 2. medicallabnotes.com [medicallabnotes.com]
- 3. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Plan a Phase 1 Clinical Trial | ACM Global Laboratories [acmgloballab.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. careers.iconplc.com [careers.iconplc.com]
- 8. urology.or.kr [urology.or.kr]
- 9. The Sixth Edition of the WHO Manual for Human Semen Analysis: A Critical Review and SWOT Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semen quality parameters according to the World Health Organisation (WHO) [institutobernabeu.com]
- 11. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase 1 Clinical Trial Study Design - BioPharma Services [biopharmaservices.com]
Methodological & Application
Application Notes & Protocols for the Quantification of Dimethandrolone Undecanoate in Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dimethandrolone undecanoate (DMAU) is an investigational androgenic/anabolic steroid and a potential male contraceptive.[1][2] As a prodrug, DMAU is converted in the body to its active form, dimethandrolone (DMA).[1] Accurate quantification of both DMAU and DMA in serum is critical for pharmacokinetic (PK), pharmacodynamic (PD), and safety assessments in clinical and preclinical studies.[3][4][5] The most widely accepted and validated method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3][6]
Principle of the Method: The analytical method involves the extraction of DMAU and its active metabolite, DMA, from a serum matrix, followed by chromatographic separation and detection using a tandem mass spectrometer. An internal standard (IS), typically a stable isotope-labeled version of the analyte (e.g., d5-DMA), is added at the beginning of the sample preparation process to ensure accuracy and precision by accounting for variations during extraction and analysis.[6][7] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from samples with known concentrations.
I. Experimental Protocol: LC-MS/MS Quantification of DMAU and DMA in Serum
This protocol outlines a validated method for the simultaneous quantification of this compound (DMAU) and its active metabolite, Dimethandrolone (DMA), in human serum.
1. Materials and Reagents:
-
This compound (DMAU) reference standard[6]
-
Dimethandrolone (DMA) reference standard[6]
-
Stable isotope-labeled internal standards (e.g., d5-DMAU, d5-DMA)[6]
-
HPLC-grade acetonitrile, methanol, and water[6]
-
Formic acid (LC-MS grade)[6]
-
Steroid-free serum (for calibration standards and quality controls)[6]
-
Solid Phase Extraction (SPE) cartridges (e.g., WAX-55-65-20 mg columns)[6]
-
96-well collection plates
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation Workflow: The sample preparation process is crucial for removing matrix interferences and concentrating the analytes. The workflow typically involves protein precipitation followed by solid-phase extraction (SPE).
Caption: Workflow for serum sample preparation.
3. Detailed Sample Preparation Steps:
-
Pipette 50 µL of serum (calibrators, quality controls, or unknown samples) into a 96-well plate.
-
Add the internal standard solution.
-
To precipitate proteins, add 200 µL of acetonitrile to each well.[6]
-
Mix (vortex) and then centrifuge the plate to pellet the precipitated proteins.[6]
-
Load the resulting supernatant onto a pre-conditioned SPE column.[6]
-
Wash the SPE column to remove residual matrix components.
-
Elute DMAU and DMA from the column using an appropriate solvent.
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried residue in a suitable volume (e.g., 60 µL) of reconstitution solvent, such as a mixture of acetonitrile and water.[6]
-
The sample is now ready for injection into the LC-MS/MS system.
4. Instrumentation and Analytical Conditions: Analysis is performed using an Ultra Performance Liquid Chromatography (UPLC) system coupled to a tandem quadrupole mass spectrometer.
| Parameter | Typical Setting |
| LC System | Waters Acquity UPLC or equivalent[6] |
| Analytical Column | Luna C8 (50 x 2.1 mm, 5 µm) or equivalent[6] |
| Mobile Phase A | 10 mM formic acid in water[6] |
| Mobile Phase B | 10 mM formic acid in acetonitrile[6] |
| Flow Rate | 0.45 mL/min[8] |
| Gradient | A gradient ramp appropriate for separating DMAU and DMA from matrix components (e.g., 3-minute ramp of 50–70% methanol)[8] |
| Injection Volume | 5 - 10 µL |
| MS System | Waters Xevo TQ-S Mass Detector or equivalent[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | DMAU: 471.53 -> 169.14; DMA: 303.03 -> 109.03[6] |
II. Method Validation and Performance
The described analytical method has been validated to ensure its reliability for quantifying DMAU and DMA in serum.[6] Key validation parameters are summarized below.
| Validation Parameter | DMAU | DMA | Reference |
| Linearity (r²) | >0.99 | >0.99 (specifically 0.9956 for DMA) | [7] |
| Calibration Curve Range | 2–2000 ng/mL | 0.5–500 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | 0.5 - 1.0 ng/mL | [3][6] |
| Accuracy (Mean %) | 91.95%–102.15% | 87.20%–100.14% | [6] |
| Within-Run Precision (%CV) | < 8.18% | < 8.53% | [6] |
| Between-Run Precision (%CV) | < 11.7% | < 13.29% | [6] |
III. Metabolic Pathway of DMAU
DMAU is a prodrug that requires metabolic activation by endogenous esterases to cleave the undecanoate ester chain, releasing the active androgen, DMA.[1]
Caption: Metabolic conversion of DMAU to DMA.
IV. Conclusion
The LC-MS/MS method detailed in these notes provides a robust, sensitive, and specific approach for the simultaneous quantification of DMAU and its active metabolite DMA in serum. The validation data confirms that the method is accurate and precise, meeting the requirements for regulated bioanalysis in support of drug development programs.[9][10] Adherence to this protocol is essential for generating reliable data in pharmacokinetic and clinical studies.
References
- 1. This compound, a Novel, Nonaromatizable Androgen, Increases P1NP in Healthy Men Over 28 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine.org [endocrine.org]
- 3. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrial.be [clinicaltrial.be]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Evaluation of this compound in non‐human primates as a candidate for long‐acting injectable male contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Clinical Administration of Dimethandrolone Undecanoate (DMAU)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the administration of Dimethandrolone Undecanoate (DMAU) in clinical trials, based on published research. DMAU is an investigational oral and long-acting injectable male contraceptive.
Participant Inclusion and Exclusion Criteria
Clinical trials for DMAU have specific criteria for participant enrollment to ensure safety and data validity.
Inclusion Criteria:
-
Healthy male volunteers, typically between the ages of 18 and 50.
-
Body Mass Index (BMI) generally under 33 kg/m ².
-
Normal findings on physical examination, medical history, and clinical laboratory tests.
-
Agreement to use an effective method of contraception with their partner during the trial.
Exclusion Criteria:
-
Participation in another clinical trial with an investigational drug within the previous 30 days.
-
Use of hormonal therapy within the last three months.
-
History of significant medical conditions, particularly those affecting the hypothalamic-pituitary-testicular axis, liver, or cardiovascular system.
-
Clinically significant abnormal laboratory findings at screening, including elevated Prostate-Specific Antigen (PSA).
-
History of hypertension.
-
Use of cannabis or other recreational drugs.
Oral DMAU Administration Protocols
Oral DMAU has been investigated in both single-dose and multiple-dose studies.
Single-Dose Escalation Studies
These studies aim to determine the pharmacokinetics and safety of single, increasing doses of DMAU.
-
Dosages: Escalating single doses ranging from 100 mg, 200 mg, up to 800 mg have been tested.[1]
-
Formulations: DMAU has been administered as a powder in a capsule and formulated in castor oil or a self-emulsifying drug delivery system (SEDDS).[2]
-
Administration: Participants typically receive a single oral dose of DMAU or a placebo. A key finding is that co-administration with a high-fat meal significantly increases the absorption of DMAU.[3][4]
28-Day Repeat-Dose Studies
These trials assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of daily oral DMAU administration.
-
Dosages: Daily doses of 100 mg, 200 mg, and 400 mg have been evaluated.[4][5][6]
-
Formulations: Both powder-in-capsule and castor oil/benzyl benzoate formulations have been used.[4][6]
-
Administration: Participants take the assigned dose of DMAU or placebo once daily with food for 28 consecutive days.[4][7]
Injectable DMAU Administration Protocol
Long-acting injectable formulations of DMAU are also under investigation.
-
Dosages: Single intramuscular (IM) injections of 80 mg, 240 mg, 480 mg, and 800 mg, and subcutaneous (SC) injections of 50 mg, 100 mg, and 200 mg have been studied.
-
Formulation: DMAU is typically formulated in castor oil/benzyl benzoate for injections.
-
Administration: A single IM injection is administered into the gluteal region, while SC injections are given in the abdomen.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key pharmacokinetic and pharmacodynamic data from oral DMAU clinical trials.
Table 1: Pharmacokinetic Parameters of Oral DMAU (400 mg Dose with Food)
| Formulation | Cmax (ng/mL) | AUC (ng*h/mL) |
| Powder in Capsule | Higher than Castor Oil | Higher than Castor Oil |
| Castor Oil | Lower than Powder | Lower than Powder |
| SEDDS | Not specified | Not specified |
Note: While numerically different, the differences in Cmax and AUC between formulations were not always statistically significant in all studies.[3]
Table 2: Pharmacodynamic Effects of 28-Day Oral DMAU Administration
| DMAU Dose | Serum Testosterone Suppression | Serum LH Suppression | Serum FSH Suppression |
| 100 mg | Moderate | Moderate | Moderate |
| 200 mg | Marked | Marked | Marked |
| 400 mg | Marked (to <50 ng/dL) | Marked (to <1.0 IU/L) | Marked (to <1.0 IU/L) |
Data from a study where participants received daily oral DMAU for 28 days.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments conducted in DMAU clinical trials are outlined below.
Pharmacokinetic Analysis of DMAU and DMA
Objective: To quantify the concentrations of DMAU and its active metabolite, dimethandrolone (DMA), in serum over time.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Collection: Blood samples are collected at specified time points before and after DMAU administration (e.g., -0.5, 0, 0.5, 1, 2, 4, 6, 8, 12, 18, and 24 hours post-dose).[2] Serum is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add an internal standard solution (e.g., deuterated DMAU and DMA).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Liquid Chromatography: Use a C18 reverse-phase column to separate DMAU and DMA from other serum components. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is typically employed.
-
Tandem Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for DMAU, DMA, and their internal standards for quantification.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Calculate the concentrations of DMAU and DMA in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve. Pharmacokinetic parameters such as Cmax, Tmax, and AUC are then calculated using non-compartmental analysis.
Hormonal Assays
Objective: To measure the serum concentrations of key reproductive hormones to assess the pharmacodynamic effects of DMAU.
Methodology: Immunoassays
-
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH):
-
Assay Principle: A sensitive, non-competitive fluoroimmunometric assay is typically used.
-
Procedure:
-
Pipette serum samples, calibrators, and controls into microtiter wells coated with a capture antibody specific for LH or FSH.
-
Add a detection antibody labeled with a fluorescent probe.
-
Incubate to allow for the formation of a "sandwich" complex (capture antibody - hormone - detection antibody).
-
Wash the wells to remove unbound reagents.
-
Measure the fluorescence intensity, which is directly proportional to the concentration of LH or FSH in the sample.
-
Calculate hormone concentrations based on a standard curve.
-
-
-
Total Testosterone:
-
Assay Principle: A competitive immunoassay is commonly employed.
-
Procedure:
-
Pipette serum samples, calibrators, and controls into microtiter wells.
-
Add a fixed amount of enzyme-labeled testosterone and a limited amount of anti-testosterone antibody.
-
Incubate to allow competition between the testosterone in the sample and the enzyme-labeled testosterone for binding to the antibody.
-
Wash the wells to remove unbound components.
-
Add a substrate that reacts with the enzyme to produce a color change.
-
Measure the absorbance of the color, which is inversely proportional to the concentration of testosterone in the sample.
-
Calculate testosterone concentrations from a standard curve.
-
-
Safety Monitoring
Objective: To monitor the safety and tolerability of DMAU administration.
Methodology: Standard Clinical Laboratory Tests
-
Blood Samples: Collect blood samples at baseline and at regular intervals throughout the study.
-
Analyses: Perform a comprehensive metabolic panel (including liver and kidney function tests), a complete blood count, and a lipid panel.
-
Vital Signs: Monitor blood pressure, heart rate, and other vital signs at study visits.
-
Adverse Event Reporting: Systematically collect and document any adverse events reported by the participants.
-
Mood and Sexual Function: Administer validated questionnaires, such as the Patient Health Questionnaire-9 (PHQ-9) for mood and the Psychosexual Daily Questionnaire (PDQ) for sexual function, at baseline and at the end of the treatment period.[8]
Mandatory Visualizations
Signaling Pathway of DMAU Action
Caption: Mechanism of action of DMAU for male contraception.
Experimental Workflow for a 28-Day Oral DMAU Clinical Trial
Caption: Workflow of a typical 28-day oral DMAU clinical trial.
References
- 1. Acceptability of oral this compound in a 28-day placebo-controlled trial of a hormonal male contraceptive prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Revised Supplemental Materials 28-day DMAU PK/PD study - figshare - Figshare [figshare.com]
- 3. COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF this compound (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 28 days of oral dimetha ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Dimethandrolone Undecanoate for Improved Oral Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethandrolone undecanoate (DMAU) is an investigational oral androgen and progestin being developed as a potential once-daily male contraceptive pill.[1][2][3] As a prodrug, DMAU is hydrolyzed in vivo to its active metabolite, dimethandrolone (DMA), which exhibits both androgenic and progestational activities, ideal for suppressing gonadotropins and endogenous testosterone production.[4][5][6][7]
A primary challenge in the development of oral DMAU is its poor bioavailability when administered as a simple powder, a common issue for lipophilic steroid compounds.[4][6][7] Research has demonstrated that formulation strategies, particularly lipid-based systems, and co-administration with food significantly enhance its absorption and pharmacokinetic profile.[8][9] These application notes provide an overview of formulation strategies and detailed protocols for the evaluation of DMAU formulations designed to improve oral bioavailability.
Formulation Strategies for Enhanced Oral Bioavailability
The oral bioavailability of DMAU is limited by its poor aqueous solubility. To overcome this, several lipid-based formulations have been investigated, which improve absorption primarily by promoting lymphatic transport, thus bypassing first-pass hepatic metabolism.[10][11]
Key Formulation Approaches:
-
Powder-in-Capsule (Micronized): The initial formulation tested. While safe, it demonstrates low absorption, especially under fasting conditions.[4][9] Co-administration with a high-fat meal is essential to achieve therapeutic concentrations.[9][12]
-
Oil-Based Solution (Castor Oil): Formulating DMAU in an oily vehicle like castor oil improves its absorption compared to the powder formulation when taken with food.[7][8] This approach leverages the body's natural lipid absorption pathways.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[13][14] This increases the surface area for absorption and enhances solubility.[15][16] For DMAU, SEDDS have shown to be effective, potentially even improving absorption under fasting conditions compared to other formulations.[4][7]
The undecanoate ester on DMAU is crucial as this long-chain fatty acid slows the clearance of the molecule, making it suitable for once-daily dosing.[1]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic (PK) data from clinical studies comparing different oral formulations of DMAU.
Table 1: Single-Dose Pharmacokinetics of DMA and DMAU (400 mg Dose with High-Fat Meal)
| Formulation | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |
| Powder in Capsule | DMAU | 28.5 ± 14.1 | 243 ± 103 |
| DMA | 1.1 ± 0.5 | 13.9 ± 5.6 | |
| Castor Oil | DMAU | 20.3 ± 8.7 | 185 ± 68 |
| DMA | 1.5 ± 0.6 | 18.0 ± 6.9 | |
| SEDDS | DMAU | 23.5 ± 11.2 | 204 ± 88 |
| DMA | 1.6 ± 0.7 | 19.8 ± 8.5 |
Data adapted from studies comparing single 400 mg doses of DMAU administered with a high-fat meal.[4]
Table 2: Effect of Food on DMAU/DMA Pharmacokinetics (400 mg Dose)
| Formulation | Condition | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |
| Powder in Capsule | Fasting | DMA | Not consistently detectable | Not consistently detectable |
| With Food | DMA | 1.1 ± 0.5 | 13.9 ± 5.6 | |
| SEDDS | Fasting | DMAU | 6.1 ± 3.9 | 50.4 ± 34.6 |
| With Food | DMAU | 23.5 ± 11.2 | 204 ± 88 | |
| Fasting | DMA | 0.5 ± 0.3 | 5.2 ± 3.4 | |
| With Food | DMA | 1.6 ± 0.7 | 19.8 ± 8.5 |
Data highlights the significant impact of a high-fat meal on the bioavailability of DMAU and its active metabolite, DMA.[4][9] The SEDDS formulation shows some measurable absorption even in the fasting state.[4][7]
Experimental Protocols
Protocol for Formulation of DMAU in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a stable SEDDS formulation of DMAU for oral administration.
Materials:
-
This compound (DMAU) API
-
Oil phase (e.g., Castor oil, Medium-chain triglycerides)[15]
-
Surfactant (e.g., Polysorbate 80, Cremophor EL - high HLB value >12)[14][17]
-
Co-surfactant/Co-solvent (e.g., Transcutol, Propylene glycol, PEG 400)[14]
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or heating mantle
-
Vortex mixer
Procedure:
-
Excipient Screening: Determine the solubility of DMAU in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.[18]
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial in the desired ratios (e.g., start with a 1:1:1 ratio for screening).[18] b. Heat the mixture to 30-40°C using a water bath to reduce viscosity and ensure homogeneity.[17] c. Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, isotropic mixture is formed. d. Add the pre-weighed DMAU API to the excipient mixture. e. Continue stirring, with gentle heating if necessary, until the API is completely dissolved.[18]
-
Characterization of the Pre-concentrate: a. Visual Inspection: The final formulation should be a clear, yellowish, oily liquid, free from any precipitation. b. Self-Emulsification Assessment: i. Add 1 mL of the prepared SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) in a glass beaker with gentle agitation (e.g., 50 rpm) at 37°C. ii. Visually observe the emulsification process. The formulation should readily disperse to form a fine, milky-white emulsion. c. Cloud Point Determination: To assess the thermal stability of the emulsion, heat the diluted emulsion and record the temperature at which it becomes cloudy or phase separation occurs.[18]
Protocol for In Vitro Dissolution Testing of DMAU Formulations
Objective: To assess the in vitro release profile of DMAU from different oral formulations. This test is critical for quality control and to predict in vivo performance.[19][20]
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Method)[20]
-
Dissolution vessels (900 mL capacity)
-
Water bath maintained at 37 ± 0.5°C[21]
-
Syringes and cannula filters (e.g., 0.45 µm PTFE)
-
HPLC system for quantification
Dissolution Medium:
-
Given DMAU's lipophilicity, a surfactant-containing medium is required to maintain sink conditions. A common choice is 0.1 N HCl with 0.5-2% w/v Polysorbate 80 or Sodium Lauryl Sulfate (SLS).[18] The pH can also be varied to simulate different parts of the GI tract (e.g., pH 1.2, 4.5, 6.8).[22]
Procedure:
-
Preparation: a. Prepare 900 mL of the dissolution medium and place it in each vessel. Deaerate the medium if necessary.[20] b. Allow the medium to equilibrate to 37 ± 0.5°C.
-
Test Execution: a. Place one capsule of the DMAU formulation (e.g., Powder, Castor Oil, or SEDDS) into each dissolution vessel. b. Start the paddle rotation at a set speed, typically 50-75 rpm.[20] c. At specified time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall. d. Immediately filter the sample through a 0.45 µm syringe filter to prevent undissolved particles from affecting the analysis. e. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Sample Analysis: a. Quantify the concentration of DMAU in the collected samples using a validated HPLC method. b. Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced. c. Plot the percentage of drug released versus time to obtain the dissolution profile.
Protocol for In Vivo Pharmacokinetic (PK) Study in Healthy Volunteers
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of DMAU and its active metabolite DMA following oral administration of a new formulation.
Study Design:
-
Randomized, double-blind, placebo-controlled, crossover or parallel-group design.[8][9]
-
Institutional Review Board (IRB) approval and written informed consent are mandatory.[4]
Procedure:
-
Screening and Enrollment: Screen subjects based on inclusion/exclusion criteria (health status, BMI, etc.).[23]
-
Dosing: a. Subjects are admitted to a clinical research unit. b. Following an overnight fast, subjects are administered a single oral dose of the DMAU formulation (e.g., 200 mg or 400 mg) or placebo.[8] c. For "fed" state evaluation, the dose is administered shortly after consumption of a standardized high-fat meal (e.g., containing 25-30g of fat).[12][24]
-
Blood Sampling: a. Collect serial blood samples (e.g., into K2 EDTA tubes) at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, and 24 hours).[5][23][25] b. Process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.[26]
-
Bioanalysis: a. Quantify the concentrations of DMAU and DMA in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[27][28] The lower limit of quantification should be sensitive enough to detect trough concentrations (e.g., ~0.4-0.5 ng/mL).[25][27]
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for both DMAU and DMA for each subject.[25] b. Key parameters include:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC(0-24): Area under the plasma concentration-time curve from time 0 to 24 hours.
- AUC(0-inf): Area under the curve extrapolated to infinity.
-
Safety and Tolerability Monitoring: Monitor vital signs, conduct laboratory safety tests (blood counts, serum chemistries), and record any adverse events throughout the study.[9][23]
Visualizations
Caption: Metabolic pathway of oral DMAU to its active form, DMA.
Caption: Experimental workflow for developing and testing a new DMAU formulation.
References
- 1. endocrine.org [endocrine.org]
- 2. malecontraception.center [malecontraception.center]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF this compound (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the single dose pharmacokinetics, pharmacodynamics, and safety of two novel oral formulations of this compound (DMAU): a potential oral, male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen this compound in man: a prototype oral male hormonal contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. monash.edu [monash.edu]
- 11. Intestinal lymphatic transport for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acceptability of oral this compound in a 28-day placebo-controlled trial of a hormonal male contraceptive prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal-imab-bg.org [journal-imab-bg.org]
- 15. Excipients used in self nanoemulsifying drug delivery systems [wisdomlib.org]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. mdpi.com [mdpi.com]
- 18. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Challenges with Developing In Vitro Dissolution Tests for Orally Inhaled Products (OIPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. fip.org [fip.org]
- 22. researchgate.net [researchgate.net]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of this compound in non‐human primates as a candidate for long‐acting injectable male contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medpace.com [medpace.com]
Application Notes: Quantitative Analysis of Dimethandrolone Undecanoate (DMAU) and its Active Metabolite Dimethandrolone (DMA) in Serum by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethandrolone undecanoate (DMAU) is a promising investigational androgen and progestogen for male hormonal contraception.[1] As a prodrug, DMAU is metabolized to its pharmacologically active form, dimethandrolone (DMA).[2][3][4] To support preclinical and clinical development, a robust and sensitive bioanalytical method is essential for the accurate quantification of DMAU and DMA in biological matrices. This document provides detailed application notes and protocols for the simultaneous determination of DMAU and DMA in serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique offering high specificity and sensitivity for therapeutic drug monitoring.[5][6][7]
Metabolic Pathway of DMAU
DMAU undergoes enzymatic hydrolysis to release the active compound, DMA. DMA is a potent agonist of the androgen and progesterone receptors, which leads to the suppression of gonadotropins and, consequently, spermatogenesis.[1] The primary elimination pathway for DMA is glucuronidation, predominantly mediated by the UGT2B17 enzyme, to form DMA-glucuronide (DMA-G).[2][3]
Caption: Metabolic conversion of DMAU to its active and inactive forms.
Experimental Workflow
The bioanalytical workflow for the quantification of DMAU and DMA involves several key steps, from sample collection to data analysis. The use of deuterated internal standards (IS) for both analytes is crucial for accurate quantification, compensating for variability during sample preparation and analysis.
Caption: General workflow for the LC-MS/MS analysis of DMAU and DMA.
Protocols
Sample Preparation
For DMAU Analysis:
-
To 50 µL of serum, add the internal standard (d5-DMAU).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex and centrifuge the sample.
-
Perform solid-phase extraction (SPE) on the supernatant using WAX-55-65-20 mg columns.
-
Elute the analyte and evaporate the eluent to dryness.
-
Reconstitute the residue in 50% methanol containing 0.1% formic acid.[1]
For DMA Analysis:
-
To 50 µL of serum, add the internal standard (d5-DMA).
-
Perform liquid-liquid extraction (LLE) by adding a methyl tertiary-butyl ether/hexane solution (50:50, v/v).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Repeat the extraction step for the aqueous layer.
-
Combine the dried extracts and reconstitute in 50% methanol.[1]
Liquid Chromatography
-
HPLC System: Shimadzu HPLC system or equivalent.[1]
-
Analytical Column: Thermo Hypersil GOLD column (100 x 1 mm, 3 µm) or a Waters Acquity UPLC Luna C8 column (50 x 2.1 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water or 10 mM formic acid in water.[1]
-
Mobile Phase B: Methanol or 10 mM formic acid in acetonitrile.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Gradient: A suitable gradient should be developed to ensure the separation of DMAU, DMA, and any potential interferences.
Mass Spectrometry
-
Mass Spectrometer: Applied Biosystems API-5000/5500 or Waters Xevo TQ-S Mass Detector.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DMAU | 471.33 | 169.23 |
| d5-DMAU (IS) | 476.43 | 169.18 |
| DMA | 303.22 | 109.18 |
| d5-DMA (IS) | 308.33 | 93.07 |
| Data sourced from a study on non-human primates and may require optimization for human matrices.[1] |
Quantitative Data Summary
The following tables summarize the validation parameters for the LC-MS/MS method for the quantification of DMAU and DMA in serum, as reported in a study involving non-human primates.[1]
Table 1: DMAU Assay Validation Parameters
| Parameter | Value |
| Calibration Curve Range | 2 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |
| Mean Accuracy | 91.95 - 102.15% |
| Within-Run Precision (%CV) | < 8.18% |
| Between-Run Precision (%CV) | < 11.7% |
Table 2: DMA Assay Validation Parameters
| Parameter | Value |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Mean Accuracy | 87.20 - 100.14% |
| Within-Run Precision (%CV) | < 8.53% |
| Between-Run Precision (%CV) | < 13.29% |
Conclusion
The described LC-MS/MS method provides a sensitive and specific approach for the simultaneous quantification of DMAU and its active metabolite DMA in serum. The detailed protocols and established validation parameters demonstrate the reliability of this method for pharmacokinetic and toxicokinetic studies in the development of DMAU as a male contraceptive. The provided workflow and protocols can be adapted and re-validated for use with other biological matrices as required.
References
- 1. Evaluation of this compound in non‐human primates as a candidate for long‐acting injectable male contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of specific androgens in serum and urine samples from male, pre, and postmenopausal subjects using LC-MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Designing Long-Term Efficacy Studies for Dimethandrolone Undecanoate (DMAU): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for designing and conducting long-term efficacy studies of Dimethandrolone Undecanoate (DMAU), an investigational oral male contraceptive.
Introduction and Background
This compound (DMAU) is a promising androgenic and progestogenic compound under investigation as a once-daily oral contraceptive for men.[1] DMAU is a prodrug of dimethandrolone (DMA), which exerts its contraceptive effect by suppressing the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reversible reduction in testosterone production and spermatogenesis.[2][3] Short-term studies of up to 28 days have demonstrated that DMAU is generally well-tolerated and effective in suppressing these key hormones.[1][4] However, long-term studies are crucial to establish its efficacy as a contraceptive and to monitor for any potential long-term adverse effects.
Mechanism of Action
DMAU, after oral administration, is converted into its active form, DMA. DMA acts on the hypothalamus and pituitary gland, binding to both androgen and progesterone receptors.[2] This dual action leads to a potent suppression of Gonadotropin-Releasing Hormone (GnRH), which in turn reduces the secretion of LH and FSH from the pituitary gland.[2] The reduction in LH and FSH levels leads to decreased intratesticular testosterone production and disrupts the hormonal signaling required for spermatogenesis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Metabolic Stability of Dimethandrolone Undecanoate (DMAU)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the metabolic stability of Dimethandrolone Undecanoate (DMAU).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound (DMAU)?
A1: DMAU is a prodrug that is first hydrolyzed by esterases to its active metabolite, dimethandrolone (DMA).[1][2] The major metabolic pathway for DMA is glucuronidation, a phase II metabolism reaction. This process is primarily mediated by the UDP-glucuronosyltransferase 2B17 (UGT2B17) enzyme in the intestine and liver, leading to the formation of DMA-glucuronide (DMA-G).[1][3] A minor metabolite, an androstenedione analog of DMA, has also been identified in vitro.[1] This extensive first-pass metabolism contributes significantly to the variable oral bioavailability of DMA.[1][3]
Q2: What are the main challenges associated with the metabolic stability of DMAU?
A2: The primary challenge is the poor and variable oral bioavailability of the active metabolite, DMA.[1][3] This is due to extensive first-pass metabolism, where a significant portion of DMA is rapidly converted to the inactive DMA-G in the gut wall and liver before it can reach systemic circulation.[1][4] The high activity and genetic variability of the UGT2B17 enzyme contribute to the inconsistent bioavailability observed between individuals.[1]
Q3: How does the formulation of DMAU affect its metabolic stability and bioavailability?
A3: Formulation plays a critical role in the oral bioavailability of DMAU. Studies have shown that administering DMAU in a castor oil/benzyl benzoate solution or a self-emulsifying drug delivery system (SEDDS) improves the conversion of DMAU to the active DMA compared to a simple powder formulation.[2][5] The undecanoate ester itself is a modification designed to slow the clearance of the drug.[6] Additionally, administration with food is recommended to enhance effectiveness.[6]
Q4: Are there alternative routes of administration being explored to bypass first-pass metabolism?
A4: Yes, intramuscular injection is being investigated as an alternative to oral administration.[4][7] This route avoids the gastrointestinal tract and the liver's initial metabolic processes, potentially leading to more consistent and sustained levels of the active metabolite, DMA.
Q5: What in vitro models are suitable for studying the metabolic stability of DMAU?
A5: Several in vitro models can be employed. The most common include:
-
Liver Microsomes: These subcellular fractions contain a high concentration of drug-metabolizing enzymes, including UGTs, and are useful for determining the intrinsic clearance of a compound.[8][9]
-
S9 Fractions: This is the supernatant from a tissue homogenate centrifuged at 9000g and contains both microsomal and cytosolic enzymes, providing a broader range of metabolic reactions.[8]
-
Hepatocytes: Intact liver cells provide a more complete picture of metabolism, including uptake, phase I, and phase II reactions, and efflux.[1]
-
Recombinant Enzymes: Using specific recombinant UGT enzymes, such as UGT2B17, can confirm the role of individual enzymes in the metabolism of DMA.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in pharmacokinetic data between subjects. | Genetic polymorphism of the UGT2B17 enzyme is a likely cause, leading to differences in the rate of DMA glucuronidation.[1] | 1. Genotype study subjects for UGT2B17 to correlate with pharmacokinetic profiles.2. Consider alternative routes of administration, such as intramuscular injection, to bypass intestinal and hepatic first-pass metabolism.[4] |
| Low oral bioavailability of the active metabolite, DMA. | Extensive first-pass metabolism in the gut and liver rapidly converts DMA to inactive DMA-G.[1][3] The initial hydrolysis of the undecanoate ester may also be incomplete.[2] | 1. Optimize the drug formulation. Using oil-based or self-emulsifying drug delivery systems (SEDDS) can improve absorption and conversion to DMA.[5]2. Co-administer with a high-fat meal to potentially enhance lymphatic absorption, which can partially bypass first-pass metabolism.[4]3. Investigate co-administration with a UGT2B17 inhibitor, though this may have off-target effects. |
| Inconsistent results in in vitro metabolic stability assays. | Sub-optimal assay conditions, including incorrect cofactor concentrations, inappropriate protein concentrations, or issues with the analytical method. | 1. Ensure the appropriate cofactors are present (e.g., UDPGA for glucuronidation assays).2. Optimize the microsomal or hepatocyte concentration to ensure linear metabolism over the incubation time.3. Validate the LC-MS/MS method for sensitivity, specificity, and linearity for both DMAU and its metabolites.[10][11] |
| Difficulty detecting and quantifying DMA and its metabolites in biological matrices. | Low concentrations of the analyte, matrix effects in the LC-MS/MS analysis, or improper sample preparation. | 1. Develop a highly sensitive and specific LC-MS/MS method. Derivatization of the steroid esters can improve detection.[11]2. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and reduce matrix effects.[11]3. Use stable isotope-labeled internal standards for accurate quantification. |
Data Presentation
Table 1: Summary of In Vivo Pharmacokinetic Parameters of DMAU and DMA in Men
| Parameter | DMAU (400 mg, Castor Oil/Benzyl Benzoate)[12] | DMA (from 400 mg DMAU, Castor Oil/Benzyl Benzoate)[12] |
| Cmax (ng/mL) | Dose-dependent increase | Dose-dependent increase |
| AUC (ng*h/mL) | Dose-dependent increase | Dose-dependent increase |
| Tmax (h) | Not specified | Not specified |
| Half-life | Not specified | Not specified |
Note: Specific numerical values for Cmax, AUC, Tmax, and half-life are not consistently provided in the search results in a directly comparable format. The data indicates dose-dependent increases in exposure.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment of DMAU using Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of DMAU in human liver microsomes.
Materials:
-
This compound (DMAU)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
UDP-glucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., testosterone-d3)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of DMAU in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system and UDPGA solutions in phosphate buffer.
-
Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the DMAU working solution to initiate the reaction (final concentration, e.g., 1 µM).
-
Add the NADPH regenerating system and UDPGA to the appropriate wells. Include negative controls without cofactors.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining DMAU at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining DMAU versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol 2: LC-MS/MS Quantification of DMA and DMA-G in Human Plasma
Objective: To develop and validate a method for the simultaneous quantification of DMA and its major metabolite, DMA-G, in human plasma.
Materials:
-
DMA and DMA-G analytical standards
-
Stable isotope-labeled internal standards (e.g., DMA-d3, DMA-G-d3)
-
Human plasma
-
Solid-phase extraction (SPE) cartridges
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Methodology:
-
Sample Preparation:
-
Spike plasma samples (e.g., 100 µL) with the internal standards.
-
Perform protein precipitation by adding cold acetonitrile. Vortex and centrifuge.
-
Condition an SPE cartridge with methanol and then water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for DMA, DMA-G, and their respective internal standards.
-
-
Method Validation:
-
Validate the assay for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
-
-
Quantification:
-
Construct a calibration curve using the peak area ratios of the analytes to their internal standards.
-
Quantify the concentrations of DMA and DMA-G in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of this compound (DMAU).
Caption: Workflow for assessing the metabolic stability of DMAU.
References
- 1. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of this compound in non‐human primates as a candidate for long‐acting injectable male contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF this compound (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine.org [endocrine.org]
- 7. researchgate.net [researchgate.net]
- 8. The application of in vitro technologies to study the metabolism of the androgenic/anabolic steroid stanozolol in the equine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Improving the detection of anabolic steroid esters in human serum by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
addressing variability in patient response to Dimethandrolone Undecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in patient response to Dimethandrolone Undecanoate (DMAU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAU) and its primary mechanism of action?
This compound (DMAU) is an experimental androgen and progestin medication under development as a potential oral contraceptive for men.[1][2] It is a prodrug that is converted in the body to its active form, dimethandrolone (DMA).[3][4] DMA acts as a potent agonist for both the androgen receptor (AR) and the progesterone receptor (PR).[1][5] This dual activity leads to the suppression of gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland.[3][4] This suppression, in turn, reduces the production of testosterone and sperm.[1][4] DMAU is not converted to estrogenic compounds.[6]
Q2: What are the main sources of variability in patient response to oral DMAU?
Significant variability in the pharmacokinetic and pharmacodynamic response to oral DMAU has been observed in clinical studies. The primary contributing factors include:
-
Food Effect: The absorption of DMAU is significantly influenced by the presence of food. Administration with a high-fat meal markedly improves its bioavailability compared to a fasting state.[7][8] In a fasting state, the active compound, DMA, was detectable in only a fraction of participants even at high doses.[7][8]
-
Formulation: The formulation of DMAU plays a crucial role in its absorption and conversion to DMA. Studies have compared powder-in-capsule, castor oil/benzyl benzoate, and self-emulsifying drug delivery systems (SEDDS).[9][10] Formulations in castor oil or SEDDS have shown improved conversion of DMAU to DMA compared to the powder form.[10]
-
Genetic Polymorphisms: The enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17) is primarily responsible for the metabolism of DMA.[3][11] Genetic variations, such as copy number variations in the UGT2B17 gene, lead to significant interindividual differences in the rate of DMA metabolism and, consequently, its systemic exposure.[3] This can result in poor and variable oral bioavailability.[3]
Q3: What are the expected pharmacodynamic effects of DMAU on hormone levels?
Administration of DMAU leads to a dose-dependent suppression of several key hormones:
-
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): DMAU effectively suppresses both LH and FSH.[4][12][13] Doses of 200 mg and 400 mg have been shown to achieve marked suppression of both hormones to less than 1.0 IU/L.[12][13]
-
Testosterone (T): Serum testosterone levels are significantly suppressed, often to castrate levels (below 50 ng/dL), with adequate doses of DMAU.[4][12][13]
-
Estradiol (E2): As DMAU is not aromatized to estrogen and suppresses endogenous testosterone production, serum estradiol levels are also markedly reduced.[6]
Q4: What are the common side effects observed with DMAU administration?
In clinical trials, DMAU has been generally well-tolerated.[4][12][13] However, some side effects have been reported, including:
-
Potential for symptoms related to low estrogen levels due to the lack of aromatization.[1]
No serious adverse events or clinically significant changes in liver or kidney function have been reported in short-term studies.[12][13][18]
Troubleshooting Guides
This section provides guidance on addressing specific issues that may arise during experimental studies with DMAU.
Issue 1: High Inter-Subject Variability in Pharmacokinetic Profiles
-
Problem: Observing wide variations in plasma concentrations of DMAU and its active metabolite, DMA, among study participants receiving the same dose.
-
Potential Causes & Troubleshooting Steps:
-
Inconsistent Food Intake: Ensure strict adherence to the protocol regarding food intake, particularly the fat content of the meal administered with the drug. A high-fat meal is crucial for optimal absorption.[7][8] Standardize the meal provided to all participants.
-
Formulation Inconsistencies: Verify the formulation of the investigational drug. As demonstrated in clinical trials, different formulations (powder, oil, SEDDS) have different pharmacokinetic profiles.[9][10]
-
Genetic Factors: Consider genotyping participants for UGT2B17 polymorphisms.[3] Stratifying the analysis by genotype (e.g., null, mid, and high expressors) may help explain the observed variability.[3]
-
Issue 2: Suboptimal or Inconsistent Suppression of Gonadotropins and Testosterone
-
Problem: Failure to achieve the expected level of suppression of LH, FSH, and testosterone in some or all participants.
-
Potential Causes & Troubleshooting Steps:
-
Insufficient Dose: The dose of DMAU may be too low to achieve adequate suppression. Review dose-response data from previous studies to ensure an appropriate dose is being used.[4][12][13]
-
Poor Absorption: As with pharmacokinetic variability, inconsistent food intake and suboptimal formulation can lead to poor absorption and thus, a reduced pharmacodynamic effect.[7][8][9][10] Re-evaluate and standardize these factors.
-
Timing of Blood Sampling: Ensure that blood samples for hormone analysis are collected at appropriate time points to capture the nadir of suppression.
-
Issue 3: Unexpected Adverse Events or Side Effect Profiles
-
Problem: Observation of adverse events not previously reported or a higher than expected incidence of known side effects.
-
Potential Causes & Troubleshooting Steps:
-
Drug-Drug Interactions: Although not extensively documented, consider the potential for interactions with other medications the participants may be taking.
-
Underlying Participant Characteristics: Pre-existing conditions or individual sensitivities could contribute to unexpected responses. Thoroughly review participant medical histories.
-
Monitoring of Hormone Levels: Closely monitor levels of testosterone and estradiol. Symptoms may be related to the degree of suppression of these hormones.[1]
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of DMAU and DMA (400 mg dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| DMAU | |||
| Powder | 10.1 ± 6.9 | 6.0 | 83.2 ± 59.8 |
| Castor Oil | 15.6 ± 7.9 | 6.0 | 129.4 ± 61.9 |
| SEDDS | 23.1 ± 13.9 | 4.0 | 200.5 ± 129.7 |
| DMA | |||
| Powder | 1.4 ± 0.8 | 8.0 | 16.5 ± 9.3 |
| Castor Oil | 2.8 ± 1.5 | 8.0 | 32.8 ± 17.0 |
| SEDDS | 4.1 ± 2.6 | 6.0 | 48.3 ± 31.0 |
Data adapted from a single-dose study. Values are presented as mean ± SD.
Table 2: Hormonal Suppression after 28 Days of Oral DMAU Administration
| DMAU Dose | Serum LH (IU/L) | Serum FSH (IU/L) | Serum Testosterone (ng/dL) |
| Placebo | 4.6 ± 1.8 | 4.7 ± 2.5 | 533 ± 165 |
| 200 mg | 0.8 ± 0.5 | 1.3 ± 0.6 | 48 ± 29 |
| 400 mg | 0.5 ± 0.3 | 0.9 ± 0.4 | 32 ± 18 |
Data adapted from a 28-day study. Values are presented as mean ± SD.
Experimental Protocols
Protocol 1: Measurement of Serum Hormones (LH, FSH, Testosterone)
This protocol outlines a general method for quantifying hormone levels in serum samples, a critical component of pharmacodynamic assessment in DMAU trials.
-
Sample Collection and Processing:
-
Collect whole blood via venipuncture into serum separator tubes.
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-1300 x g for 15 minutes.
-
Aliquot the resulting serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[19]
-
-
Analytical Method: Immunoassay:
-
Hormone levels are typically measured using automated immunoassays (e.g., chemiluminescent immunoassays) or radioimmunoassays (RIA).[20][21] These methods utilize specific antibodies to detect and quantify the hormone of interest.
-
Follow the specific instructions and validation procedures provided by the manufacturer of the immunoassay kit or the standard operating procedure of the analytical laboratory.
-
It is important to be aware of potential cross-reactivity issues with immunoassays, especially for steroid hormones.[19]
-
-
Alternative Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
For higher specificity and accuracy, particularly for steroid hormones like testosterone, LC-MS/MS is the preferred method.[19][22]
-
This technique separates the hormone of interest from other compounds in the sample based on its chemical properties and then detects and quantifies it based on its mass-to-charge ratio.
-
Sample preparation for LC-MS/MS typically involves protein precipitation and/or liquid-liquid or solid-phase extraction.
-
-
Quality Control:
-
Include quality control samples with known hormone concentrations in each assay run to ensure the accuracy and precision of the measurements.
-
Participate in external quality assessment schemes to verify the laboratory's performance.
-
Protocol 2: Assessment of Androgenic Activity using a Reporter Gene Assay
This protocol describes a cell-based assay to determine the androgenic potential of a compound like DMA.
-
Cell Line:
-
Use a human cell line that is stably transfected with the human androgen receptor and a reporter gene construct containing androgen response elements (AREs) linked to a quantifiable reporter enzyme (e.g., luciferase). The PALM cell line is one such example.[23]
-
-
Experimental Procedure:
-
Culture the cells in a suitable medium, typically in a 96-well plate format.
-
Expose the cells to a range of concentrations of the test compound (e.g., DMA) and a reference androgen (e.g., 17α-methyldihydrotestosterone).[23]
-
Include appropriate controls, such as a vehicle control (solvent used to dissolve the compound) and a positive control.
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for receptor binding, translocation, and reporter gene expression.
-
-
Data Analysis:
-
After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
In parallel, assess cell viability to rule out cytotoxicity as a confounding factor.[23]
-
Plot the reporter gene activity against the concentration of the test compound to generate a dose-response curve and determine parameters such as EC50 (half-maximal effective concentration).
-
Visualizations
Caption: Mechanism of action of oral DMAU.
Caption: Classical androgen receptor signaling pathway.
Caption: Workflow for serum hormone measurement.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. malecontraception.center [malecontraception.center]
- 3. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Dimethandrolone - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Single, Escalating Dose Pharmacokinetics, Safety and Food Effects of a New Oral Androgen this compound in Man: A prototype oral male hormonal contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen this compound in man: a prototype oral male hormonal contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the single dose pharmacokinetics, pharmacodynamics, and safety of two novel oral formulations of this compound (DMAU): a potential oral, male contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endocrine.org [endocrine.org]
- 15. researchgate.net [researchgate.net]
- 16. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. qz.com [qz.com]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. General Methods | VUMC Analytical Services Core [vumc.org]
- 21. academic.oup.com [academic.oup.com]
- 22. thebms.org.uk [thebms.org.uk]
- 23. Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimethandrolone Undecanoate (DMAU) Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethandrolone Undecanoate (DMAU) and its metabolites.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary metabolites of DMAU?
-
Why am I seeing high variability in my DMAU metabolite measurements?
-
Can I use an immunoassay to measure DMAU or its metabolites?
-
What is the recommended analytical method for quantifying DMAU and its metabolites?
-
-
Troubleshooting Guides
-
LC-MS/MS Assay Issues:
-
Poor peak shape or resolution for DMA or DMA-G.
-
High signal suppression or enhancement (Matrix Effects).
-
Inconsistent quantification results between samples.
-
-
Immunoassay Issues:
-
Falsely elevated concentrations of DMA.
-
-
-
Experimental Protocols
-
Protocol 1: Quantification of DMA and DMA-G in Human Serum via LC-MS/MS.
-
-
Signaling Pathways and Workflows
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound (DMAU)?
DMAU is a prodrug that is rapidly metabolized to its active form, dimethandrolone (DMA). The major metabolic pathway for DMA is glucuronidation, which is primarily carried out by the enzyme UDP-glucuronosyltransferase 2B17 (UGT2B17). This results in the formation of DMA-glucuronide (DMA-G) as the major metabolite.[1][2] A minor metabolite, an androstenedione analog of DMA, has also been identified in in vitro studies.[1][2]
Q2: Why am I seeing high variability in my DMAU metabolite measurements, especially with oral administration?
High inter-individual variability in DMA concentrations following oral DMAU administration is largely attributed to the genetic polymorphism of the UGT2B17 enzyme.[1][2][3] This enzyme is highly variable in the population, with a gene deletion frequency ranging from 20% to 80%.[1] Individuals with high UGT2B17 expression will have a more extensive first-pass metabolism of DMA in the intestine and liver, leading to lower systemic DMA levels and higher DMA-G levels.[1][2] Conversely, individuals with low or no UGT2B17 expression will have higher DMA bioavailability.
Table 1: Impact of UGT2B17 Expression on DMA Glucuronidation Rates
| Microsome Source | UGT2B17 Expression Level | Relative DMA Glucuronidation Rate |
| Human Intestinal Microsomes (HIM) | High vs. Null | >200-fold higher[1][2] |
| Human Liver Microsomes (HLM) | High vs. Null | >7-fold higher[1][2] |
Q3: Can I use an immunoassay to measure DMAU or its metabolites?
It is strongly advised to avoid using immunoassays for the quantification of DMAU or its active metabolite, DMA. Immunoassays for steroid hormones are known to be susceptible to cross-reactivity with structurally similar compounds.[4][5] Given that DMA is a synthetic steroid, there is a high likelihood of interference from other endogenous androgens, synthetic steroids, or DMA metabolites, which can lead to inaccurate, often falsely elevated, results.
Q4: What is the recommended analytical method for quantifying DMAU and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the accurate and specific quantification of DMAU and its metabolites.[6] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, allowing for the differentiation of DMAU, DMA, and DMA-G from other potentially interfering substances in a complex biological matrix.
Troubleshooting Guides
LC-MS/MS Assay Issues
Q: I am observing poor peak shape or resolution for DMA or DMA-G in my LC-MS/MS analysis. What could be the cause and how can I fix it?
A: Poor chromatography can be caused by several factors. Here is a systematic approach to troubleshooting:
-
Column Choice: Ensure you are using a column suitable for steroid analysis, typically a C18 or similar reversed-phase column.
-
Mobile Phase: The pH and organic composition of your mobile phase are critical. For acidic compounds like DMA-G, a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape. Experiment with different gradients of acetonitrile or methanol to optimize separation.
-
Flow Rate: An inappropriate flow rate can lead to peak broadening. Ensure the flow rate is optimized for your column dimensions and particle size.
-
Injection Volume and Solvent: Injecting too large a volume or using an injection solvent much stronger than the initial mobile phase can cause peak distortion. Try reducing the injection volume or ensuring the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Q: My results are showing significant signal suppression or enhancement (Matrix Effects). How can I mitigate this?
A: Matrix effects occur when components in the biological sample (e.g., salts, phospholipids) co-elute with your analyte and interfere with its ionization in the mass spectrometer source.
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to improve the clean-up of your sample. Transition from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation: Adjust your LC gradient to separate the analytes from the interfering matrix components. A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression is occurring.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for each analyte (e.g., d3-DMA). A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing more accurate quantification.
-
Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Q: I am seeing inconsistent quantification results between different sample batches. What should I investigate?
A: Inconsistent results can stem from variability in sample collection, preparation, or analysis.
-
Sample Collection and Handling: Ensure a standardized protocol for all sample collection and storage. For DMA analysis in blood, serum is the recommended matrix as DMA has been found as a contaminant in EDTA vacutainer tubes.[7][8]
-
UGT2B17 Genotyping: Given the profound impact of UGT2B17 polymorphism on DMA metabolism, consider genotyping your study subjects for UGT2B17 deletions.[1][3] This will allow you to stratify your data and understand a major source of inter-individual variability.
-
Instrument Performance: Regularly check the performance of your LC-MS/MS system using standard solutions to ensure consistent sensitivity and response.
-
Calibration Curves: Prepare fresh calibration curves for each batch of samples to account for any day-to-day variations in instrument performance.
Immunoassay Issues
Q: My immunoassay results for DMA are much higher than expected. What is the likely cause?
A: Falsely elevated results in a competitive immunoassay are a classic sign of cross-reactivity.[4][5]
-
Cross-Reactivity with Metabolites: The antibodies in the immunoassay are likely cross-reacting with DMA metabolites, particularly the highly abundant DMA-glucuronide (DMA-G).
-
Cross-Reactivity with Other Steroids: If the subject is taking other medications, especially other steroid-based drugs, these could also be cross-reacting with the assay antibodies.
-
Confirmation with LC-MS/MS: The best course of action is to re-analyze the samples using a validated LC-MS/MS method to obtain accurate and specific concentrations of DMA.
Experimental Protocols
Protocol 1: Quantification of DMA and DMA-G in Human Serum via LC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for your particular instrumentation.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of serum, add an internal standard solution containing deuterated DMA (e.g., d3-DMA) and deuterated DMA-G.
-
Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove salts and other polar interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.
-
Gradient: A suitable gradient to separate DMA, DMA-G, and any other metabolites of interest.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for DMA, DMA-G, and their respective internal standards. These will need to be determined by infusing pure standards.
-
-
Data Analysis:
-
Quantify the concentration of DMA and DMA-G in the samples by comparing the peak area ratios of the analyte to its internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped serum).
-
Signaling Pathways and Workflows
References
- 1. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate quantification of dimethylamine (DMA) in human plasma and serum by GC-MS and GC-tandem MS as pentafluorobenzamide derivative in the positive-ion chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Dimethandrolone Undecanoate (DMAU) Experimental Research
This technical support center is designed for researchers, scientists, and drug development professionals engaged in experimental studies with Dimethandrolone Undecanoate (DMAU). It provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential side effects and streamline experimental protocols.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during DMAU experiments, presented in a question-and-answer format.
I. Hormonal and Metabolic Side Effects
Question: We are observing a significant decrease in high-density lipoprotein (HDL) cholesterol in our subjects. What are the potential mitigation strategies?
Answer:
A decrease in HDL cholesterol is a known effect of androgenic compounds.[1] While there are no specific pharmacological interventions approved to counteract this effect in the context of DMAU research, the following strategies, adapted from general lipid management guidelines, can be implemented and monitored:
-
Lifestyle Interventions:
-
Dietary Counseling: Recommend a diet rich in monounsaturated and polyunsaturated fats (e.g., avocados, nuts, olive oil), and high in fiber. The Dietary Approaches to Stop Hypertension (DASH) diet has been shown to increase HDL.[2][3]
-
Aerobic Exercise: Regular endurance exercise can lead to an increase in HDL cholesterol levels.[4][5] A structured exercise program should be considered as part of the study protocol.
-
-
Monitoring:
-
Closely monitor the lipid profile of all participants at baseline and regular intervals throughout the study.
-
If a significant drop in HDL is observed, consider more frequent monitoring and a review of the participant's diet and exercise habits.
-
Question: Our study participants are reporting weight gain. How can we manage this?
Answer:
Weight gain is a common side effect associated with hormonal contraceptives and steroids.[1][6] Management strategies should focus on lifestyle modifications:
-
Dietary and Exercise Counseling: Provide guidance on maintaining a balanced diet and a regular exercise routine to mitigate weight gain.[6]
-
Regular Monitoring: Track participants' weight and body composition throughout the study.
-
Subject Education: Inform participants about the potential for weight gain and provide them with the tools and knowledge to manage it proactively.
Question: How should we address mood changes or depression reported by participants?
Answer:
Mood changes, including depression, have been reported in users of hormonal contraceptives.[1] A robust monitoring and support system is crucial:
-
Validated Questionnaires: Utilize validated questionnaires to systematically assess mood at baseline and regular intervals. The Patient Health Questionnaire-9 (PHQ-9) is a commonly used tool for screening, diagnosing, and monitoring the severity of depression.[7]
-
Open Communication: Encourage participants to report any mood changes.
-
Supportive Measures: For mild mood changes, provide supportive counseling. For more significant mood disturbances, a consultation with a mental health professional may be necessary, and a decision on continuing the study drug should be made on a case-by-case basis.
Question: What is the expected impact of DMAU on libido, and how should we monitor it?
Answer:
Changes in libido are a potential side effect of hormonal manipulation.[1] Both increases and decreases in libido have been reported in studies of male hormonal contraceptives.
-
Validated Questionnaires: Employ validated instruments to quantify sexual desire. The Sexual Desire Inventory-2 (SDI-2) is a brief, 14-item scale that measures both dyadic (with a partner) and solitary sexual desire.[8]
-
Systematic Assessment: Administer the chosen questionnaire at baseline and at regular follow-up visits to track any changes.
II. Experimental Protocol Guidance
Question: What is a standard dosing regimen for oral DMAU in a research setting?
Answer:
Based on clinical trial data, daily oral administration of DMAU at doses of 200 mg and 400 mg has been shown to be effective in suppressing testosterone, LH, and FSH.[9][10] It is crucial to administer DMAU with food to ensure adequate absorption.[10]
Question: What are the key parameters to monitor during a DMAU study?
Answer:
A comprehensive monitoring plan should include:
-
Hormone Levels: Serum testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) should be monitored to assess the efficacy of gonadotropin suppression.[9]
-
Lipid Profile: Total cholesterol, HDL, LDL, and triglycerides should be regularly assessed.
-
Safety Labs: Standard clinical chemistry and hematology panels, including liver and kidney function tests, should be monitored.[11]
-
Adverse Events: Systematically collect and document all adverse events reported by participants.
-
Subjective Measures: Regularly assess mood and libido using validated questionnaires.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies on DMAU.
Table 1: Hormonal Suppression with Oral DMAU (28-day study) [9]
| DMAU Dose | Mean Serum Testosterone (ng/dL) | Mean Serum LH (IU/L) | Mean Serum FSH (IU/L) |
| Placebo | Baseline | Baseline | Baseline |
| 100 mg | Suppressed | Dose-dependent suppression | Dose-dependent suppression |
| 200 mg | Markedly suppressed (<50) | Markedly suppressed (<1.0) | Markedly suppressed (<1.0) |
| 400 mg | Markedly suppressed (<50) | Markedly suppressed (<1.0) | Markedly suppressed (<1.0) |
Table 2: Key Side Effects of Oral DMAU (28-day study) [9][11]
| Side Effect | Observation |
| HDL Cholesterol | Statistically significant decrease with a dose effect. |
| Weight | Statistically significant increase with a dose effect. |
| Hematocrit | Statistically significant increase with a dose effect. |
| Sexual Desire | A significant dose effect was observed. |
| Liver Enzymes | No statistically significant changes. |
Detailed Experimental Protocols
Protocol 1: Administration of Oral DMAU
-
Subject Eligibility: Healthy male volunteers, 18-50 years of age, with normal baseline hormone levels and no contraindications to hormonal agents.
-
Dosing: Administer DMAU capsules (e.g., 200 mg or 400 mg) orally once daily.
-
Administration with Food: Instruct subjects to take the study drug with a meal to ensure consistent absorption.[10]
-
Duration: A 28-day treatment period is common for initial safety and efficacy assessments.[9]
Protocol 2: Monitoring of Hormonal and Safety Parameters
-
Blood Sample Collection:
-
Collect venous blood samples at baseline and at specified intervals during the study (e.g., weekly).
-
For hormone analysis, serum is the preferred sample. Use serum separator tubes (SSTs).[12]
-
-
Sample Processing and Storage:
-
Laboratory Analysis:
-
Analyze serum for testosterone, LH, and FSH using validated immunoassays.
-
Perform standard clinical chemistry and lipid panels.
-
Protocol 3: Assessment of Subjective Side Effects
-
Questionnaire Selection:
-
Administration Schedule: Administer questionnaires at baseline and at each follow-up visit.
-
Data Analysis:
-
Score the questionnaires according to their respective manuals.
-
Analyze changes from baseline to assess the impact of DMAU on mood and libido.
-
A clinically meaningful change in sexual desire as assessed by the Psychosexual Daily Questionnaire (PDQ) has been defined in some studies.[16]
-
Mandatory Visualizations
Caption: DMAU Signaling Pathway
Caption: DMAU Clinical Trial Workflow
References
- 1. Would male hormonal contraceptives affect cardiovascular risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. What is the dietary treatment for low HDL cholesterol? | MDedge [mdedge.com]
- 4. The Impact of Aerobic Exercise on HDL Quantity and Quality: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. graphviz - is there a way to consistently have dot subgraph order controlled? - Stack Overflow [stackoverflow.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The Association of Female and Male Preconception Dyslipidemia With Live Birth in Couples Seeking Fertility Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hptn.org [hptn.org]
- 13. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. snprc.org [snprc.org]
- 15. Collection, storage and shipment of specimens for laboratory diagnosis and interpretation of results - Surveillance Guidelines for Measles, Rubella and Congenital Rubella Syndrome in the WHO European Region - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Clinically Meaningful Change in Sexual Desire in the Psychosexual Daily Questionnaire in Older Men from the TTrials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of DMAU and its Metabolites
Welcome to the technical support center for the analytical refinement of Dimethandrolone Undecanoate (DMAU) and its metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of these compounds.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the analysis of DMAU and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Observed Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Inefficient sample extraction. | - For serum samples, consider a two-step extraction: protein precipitation with acetonitrile followed by solid-phase extraction (SPE) using a WAX-55-65-20 mg column.[1] - Alternatively, a double extraction with a methyl tertiary-butyl ether/hexane solution (50:50 v/v) can be effective for DMA in serum.[1] - Ensure complete drying of the extracted sample before reconstitution. A nitrogen evaporator at 40°C is recommended.[2] |
| Analyte degradation. | - Process samples promptly and store them at -80°C prior to analysis to minimize degradation.[2] | |
| High Background Noise / Ion Suppression | Matrix effects from co-eluting endogenous components in the biological sample. | - Optimize chromatographic separation to ensure the analyte of interest elutes in a region with minimal co-eluting matrix components.[3] - Employ a more rigorous sample cleanup method, such as a combination of protein precipitation and SPE.[1] - A post-column infusion of the analyte can help identify regions of ion suppression in the chromatogram.[3] |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase or gradient. | - For DMA and its metabolites, a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.[2] - Adjust the gradient program to ensure a gradual increase in the organic solvent percentage, which can improve peak shape.[2] |
| Column overload. | - Reduce the injection volume or dilute the sample.[2] | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | - Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls. - Use an internal standard (e.g., d5-DMAU or d5-DMA) to account for variability in extraction and instrument response.[1] |
| Instrument instability. | - Allow the LC-MS/MS system to equilibrate sufficiently before starting the analytical run. - Regularly perform system suitability tests to monitor instrument performance. | |
| Low Sensitivity / Inability to Reach Required LLOQ | Suboptimal mass spectrometer settings. | - Operate the mass spectrometer in multiple reaction monitoring (MRM) and positive ion mode for enhanced sensitivity and selectivity.[2] - Optimize cone voltage and collision energies for the specific precursor-to-product ion transitions of DMAU and its metabolites.[2] |
| Insufficient sample concentration. | - If sample volume allows, consider concentrating the final extract to a smaller volume before injection. |
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of DMAU and what is the primary route of metabolism?
A1: The major metabolite of Dimethandrolone (DMA), the active form of DMAU, is DMA-glucuronide (DMA-G).[2][4] Glucuronidation is the primary mechanism of DMA biotransformation, with the UGT2B17 enzyme playing a major role.[2][4] Another minor metabolite identified is the androstenedione analog of DMA.[2][4]
Q2: What is a suitable internal standard for the quantification of DMAU and its metabolites?
A2: Deuterated internal standards are recommended for accurate quantification. Specifically, d5-DMAU can be used for the analysis of DMAU, and d5-DMA for the analysis of DMA.[1]
Q3: What are the typical lower limits of quantification (LLOQ) for DMAU and DMA in serum?
A3: With a validated LC-MS/MS method, LLOQs of 0.5 ng/mL for both DMAU and DMA in serum have been achieved.[1][5] In some studies, the LLOQ for DMAU has been reported as 1 ng/mL.[5]
Q4: How does food intake affect the pharmacokinetics of orally administered DMAU?
A4: Co-administration of DMAU with food significantly increases its absorption, leading to higher serum concentrations of DMA compared to dosing in a fasted state.[5]
Q5: What type of analytical column is recommended for the separation of DMAU and its metabolites?
A5: A C18 reverse-phase column is commonly used for the chromatographic separation of DMAU and its metabolites. For instance, a Thermo Reversed Phase Nano C18 Column (75 × 250 mm, 2 μm particle size) has been successfully employed.[2]
Experimental Protocols
Sample Preparation from Human Serum for DMAU and DMA Analysis
This protocol is a composite based on methodologies described in the literature.[1][2]
Materials:
-
Human serum samples
-
Acetonitrile (ACN)
-
Methyl tertiary-butyl ether (MTBE)
-
Hexane
-
Methanol (MeOH)
-
0.1% Formic acid in water
-
Internal Standard (IS) solution (d5-DMAU and d5-DMA in methanol)
-
Solid Phase Extraction (SPE) columns (WAX-55-65-20 mg)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
Method A: Protein Precipitation and Solid Phase Extraction (for DMAU) [1]
-
To 50 µL of serum, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge.
-
Load the supernatant onto a pre-conditioned WAX-55-65-20 mg SPE column.
-
Wash the column with an appropriate solvent.
-
Elute the analyte with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50% methanol/0.1% formic acid in water.
Method B: Liquid-Liquid Extraction (for DMA) [1]
-
To 50 µL of serum, add the internal standard (d5-DMA).
-
Perform a double extraction with a methyl tertiary-butyl ether/hexane solution (50:50 v/v).
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in 50% methanol.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions adapted from published methods.[2]
Liquid Chromatography Conditions:
-
Column: Thermo Reversed Phase Nano C18 Column (75 × 250 mm, 2 μm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 300 nl/min
-
Injection Volume: 1 µl
-
Gradient:
-
0.0–5.0 min: 5% B
-
5.0–20.0 min: 5%–50% B
-
20.0–35.0 min: 50%–80% B
-
35.0–45.0 min: 80% B
-
45.0–46.0 min: 80%–90% B
-
46.0–56.0 min: 90% B
-
56.0–57.0 min: 90%–5% B
-
57.0–65.0 min: 5% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Cone Voltage: 30 V
-
MRM Transitions: To be optimized for DMAU, DMA, and their metabolites.
Quantitative Data Summary
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| DMA | Human Serum | 0.4 | 0.4 - (Upper limit not specified) | 97 - 112 | Not specified | [2] |
| DMAU | Serum | 0.5 | Not specified | Not specified | Not specified | [1] |
| DMA | Serum | 0.5 | Not specified | Not specified | Not specified | [1] |
| DMAU | Serum | 1 | Not specified | Not specified | Not specified | [5] |
| DMA | Serum | 0.5 | Not specified | Not specified | Not specified | [5] |
Visualizations
References
- 1. Evaluation of this compound in non‐human primates as a candidate for long‐acting injectable male contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Dimethandrolone Undecanoate (DMAU)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral formulation of Dimethandrolone Undecanoate (DMAU). The information is based on findings from clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with the oral administration of this compound (DMAU)?
A1: The primary challenge with oral DMAU is its poor and variable bioavailability.[1][2][3][4] This is largely attributed to extensive first-pass metabolism in the intestine and liver, where the active metabolite, dimethandrolone (DMA), is rapidly converted to its inactive glucuronide form (DMA-G) by the UGT2B17 enzyme.[1]
Q2: What is the effect of food on the oral bioavailability of DMAU?
A2: Co-administration with food, particularly a high-fat meal, significantly enhances the absorption of DMAU and results in higher serum concentrations of its active metabolite, DMA.[5][6][7][8] Studies have shown that administering DMAU with a meal containing at least 19 grams of fat can substantially improve its bioavailability.[9] Taking DMAU in a fasting state leads to very low and often undetectable levels of DMA.[6][7]
Q3: How does the formulation of oral DMAU impact its bioavailability?
A3: The formulation of oral DMAU has a significant impact on its bioavailability and the conversion to its active form, DMA. Clinical studies have compared powder-in-capsule, castor oil-based, and self-emulsifying drug delivery system (SEDDS) formulations.[2][10] While all formulations show improved absorption with food, castor oil and SEDDS formulations lead to a better conversion of DMAU to DMA compared to the powder form.[3][10] SEDDS formulations may also provide some efficacy even when administered in a fasting state.[10]
Q4: What is the mechanism of action of DMAU as a potential male contraceptive?
A4: DMAU is a prodrug of dimethandrolone (DMA), which has both androgenic and progestational activity.[6][11] This dual activity allows it to act as a single agent for male hormonal contraception by potently suppressing the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][8] This suppression, in turn, leads to a marked decrease in intratesticular and serum testosterone levels, which is essential for inhibiting spermatogenesis.[8][11]
Q5: What are the main metabolites of DMAU?
A5: The primary metabolite of DMAU's active form, DMA, is DMA-glucuronide (DMA-G).[1] Glucuronidation is the major pathway for the elimination of DMA.[1] Another minor metabolite, the androstenedione analog of DMA, has been identified in in-vitro studies.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or inconsistent serum levels of active DMA after oral DMAU administration. | Administration in a fasted state. | Administer DMAU with a meal, preferably one containing a moderate to high fat content (at least 19g of fat).[6][7][9][12] |
| Inefficient conversion of DMAU to DMA. | Consider using a lipid-based formulation such as a castor oil solution or a self-emulsifying drug delivery system (SEDDS) to enhance the conversion of DMAU to DMA.[3][10] | |
| High first-pass metabolism. | While difficult to directly mitigate in vivo, understanding the role of UGT2B17 in DMA glucuronidation can inform dosing strategies and patient selection in clinical trials.[1] | |
| Variability in pharmacokinetic (PK) profiles between experimental subjects. | Genetic polymorphisms in metabolizing enzymes. | The UGT2B17 enzyme, which is highly polymorphic, is the primary enzyme responsible for DMA metabolism.[1] Genotyping subjects for UGT2B17 variations could help explain inter-individual variability. |
| Differences in meal composition. | Standardize the fat content and overall composition of the meal co-administered with DMAU in experimental protocols to minimize variability.[9][12] | |
| Suboptimal suppression of gonadotropins (LH and FSH). | Insufficient dosage. | Doses of at least 200 mg of DMAU have been shown to effectively suppress LH and FSH.[5][8] Consider dose-escalation studies to determine the optimal dose for the desired level of suppression. |
| Poor bioavailability. | Address the factors mentioned above (food effect, formulation) to ensure adequate systemic exposure to the active compound. |
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters of DMA for Different Oral DMAU Formulations (400 mg dose with food)
| Formulation | Mean Cmax (ng/mL) | Mean AUC (ng*h/mL) |
| Powder in Capsule | Data not consistently reported across studies for direct comparison | Lower conversion to DMA noted[10] |
| Castor Oil | Data not consistently reported across studies for direct comparison | Enhanced conversion to DMA compared to powder[10] |
| SEDDS | Data not consistently reported across studies for direct comparison | Enhanced conversion to DMA compared to powder[10] |
Note: While direct comparative values for Cmax and AUC are not consistently presented in a single table across the reviewed literature, the qualitative findings consistently indicate improved conversion of DMAU to DMA with castor oil and SEDDS formulations when compared to the powder form.
Table 2: Effect of Food on Pharmacokinetic Parameters of DMA after Oral DMAU Administration
| Condition | Mean Cmax (ng/mL) | Mean AUC (ng*h/mL) |
| Fasting | Very low or undetectable[6][7] | Very low or undetectable[6][7] |
| With High-Fat Meal | Markedly increased[6][7] | Markedly increased[6][7] |
Experimental Protocols
Protocol 1: Evaluation of the Effect of Food on Oral DMAU Bioavailability
1. Study Design: A randomized, double-blind, placebo-controlled, crossover study.[6]
2. Participants: Healthy male volunteers, aged 18 to 50 years.[8]
3. Intervention:
- Phase 1 (Fasting): Subjects receive a single oral dose of DMAU (e.g., 400 mg) or placebo after an overnight fast.
- Washout Period: A sufficient time to ensure complete clearance of the drug.
- Phase 2 (Fed): The same subjects receive the same single oral dose of DMAU or placebo shortly after consuming a standardized high-fat meal (e.g., ~50% of calories from fat).[6]
4. Pharmacokinetic Sampling: Serial blood samples are collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[6]
5. Bioanalysis: Serum concentrations of DMAU and its active metabolite, DMA, are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
6. Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated for both fasting and fed conditions and compared using appropriate statistical methods.
Protocol 2: Comparison of Different Oral DMAU Formulations
1. Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5][10]
2. Participants: Healthy male volunteers, aged 18 to 50 years, are randomized into different formulation groups.[8]
3. Intervention:
- Group A: Receives DMAU in powder-in-capsule formulation.
- Group B: Receives DMAU in a castor oil-based formulation.
- Group C: Receives DMAU in a self-emulsifying drug delivery system (SEDDS) formulation.
- Group D: Receives a matching placebo.
- All doses are administered with a standardized meal.
4. Dosing: A single dose or multiple doses over a specified period (e.g., 28 days) can be evaluated.[5][8]
5. Pharmacokinetic and Pharmacodynamic Assessment:
- PK: Serial blood samples are collected to determine the serum concentrations of DMAU and DMA.[13]
- PD: Blood samples are collected to measure serum levels of LH, FSH, and testosterone to assess the pharmacodynamic effect of each formulation.[5][8]
6. Bioanalysis: LC-MS/MS is used for the quantification of DMAU, DMA, and endogenous hormones.[10]
7. Data Analysis: PK and PD parameters are compared between the different formulation groups to determine the most effective delivery system.
Visualizations
Caption: Workflow for a clinical trial to assess the effect of food on DMAU bioavailability.
References
- 1. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen this compound in man: a prototype oral male hormonal contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single, Escalating Dose Pharmacokinetics, Safety and Food Effects of a New Oral Androgen this compound in Man: A prototype oral male hormonal contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The effect of food composition on serum testosterone levels after oral administration of Andriol® Testocaps® - PMC [pmc.ncbi.nlm.nih.gov]
- 10. COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF this compound (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Acceptability of oral this compound in a 28-day placebo-controlled trial of a hormonal male contraceptive prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimethandrolone Undecanoate (DMAU) Formulations Stability Testing: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the stability testing of Dimethandrolone Undecanoate (DMAU) formulations. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for DMAU and how can they be minimized?
A1: The primary degradation pathways for this compound (DMAU) are hydrolysis and oxidation.[1] As an ester prodrug, the undecanoate chain is susceptible to hydrolysis, which would yield the active drug, dimethandrolone (DMA), and undecanoic acid.[2][3] Oxidation can also occur, particularly given the steroid structure.
Minimization Strategies:
-
Hydrolysis: Control the pH of aqueous environments and protect formulations from excessive moisture. For oil-based formulations, ensure the use of anhydrous excipients.
-
Oxidation: Protect the formulation from light and atmospheric oxygen. Consider the use of antioxidants in the formulation, after conducting thorough compatibility studies. The use of inert gas blanketing during manufacturing and packaging can also be beneficial.
Q2: My DMAU formulation is showing unexpected precipitation during storage. What could be the cause?
A2: Unexpected precipitation in a DMAU formulation can stem from several factors:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of DMAU, especially in lipid-based or supersaturated systems. Low temperatures can cause the drug to crystallize out of solution.
-
Excipient Incompatibility: An interaction between DMAU and an excipient could lead to the formation of a less soluble complex.
-
Polymorphic Transformation: DMAU may exist in different crystalline forms (polymorphs) with varying solubilities. A transition to a less soluble polymorph over time can result in precipitation.
-
For Oil-Based Formulations: In formulations using oils like castor oil, the solubility of DMAU can be highly dependent on the specific grade and purity of the oil. Impurities in the oil might act as nucleation sites for crystallization.[4]
Q3: I am observing significant variability in the potency of my DMAU formulation between different stability time points. What should I investigate?
A3: Variability in potency measurements can be attributed to both analytical method issues and formulation instability.
-
Analytical Method Variability:
-
Ensure your HPLC or other quantification method is fully validated for precision, accuracy, and linearity.
-
Inconsistent sample preparation is a common source of error. Ensure a consistent and validated procedure for extracting DMAU from the formulation matrix.
-
For oil-based formulations, ensure complete extraction of the lipophilic DMAU from the oily vehicle.
-
-
Formulation Instability:
-
Inhomogeneous Distribution: In suspension or emulsion formulations, inadequate mixing can lead to non-uniform drug distribution. Ensure proper homogenization during manufacturing.
-
Degradation: If degradation is occurring, the potency of the active ingredient will decrease. Review your stability data for the presence of degradation products.
-
Interaction with Container/Closure: DMAU could be adsorbing to the surface of the container or leaching into the closure, reducing the amount of drug available for analysis.
-
Q4: Are there specific storage recommendations for DMAU raw material and its formulations?
A4: Yes, proper storage is crucial for maintaining the stability of DMAU.
-
DMAU Active Pharmaceutical Ingredient (API): Should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advisable.[5]
-
DMAU Formulations: The specific storage conditions will be dictated by the formulation type and the results of long-term stability studies. Generally, formulations should be protected from light and moisture. For oil-based solutions, storage at controlled room temperature is common, but refrigeration should be evaluated to see if it causes precipitation.
Section 2: Troubleshooting Guides
Troubleshooting HPLC Analysis of DMAU Formulations
| Observed Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with the column stationary phase (silanol activity).- Column overload.- Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column.- Reduce the injection volume or sample concentration.- Optimize the mobile phase pH to ensure DMAU is in a non-ionized state. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a consistent temperature.- Replace the column if it has exceeded its recommended lifetime or performance specifications. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or sample diluent. | - Implement a robust needle wash program in the autosampler.- Run blank injections to identify the source of the ghost peaks.- Use high-purity solvents for mobile phase and sample preparation. |
| Poor Resolution Between DMAU and Degradation Products | - Inadequate chromatographic separation. | - Optimize the mobile phase gradient and flow rate.- Experiment with different stationary phases (e.g., phenyl-hexyl).- Ensure the analytical method is truly "stability-indicating" through forced degradation studies. |
Troubleshooting Physical Instability of DMAU Formulations
| Observed Issue | Formulation Type | Potential Cause | Recommended Solution |
| Phase Separation | Oil-in-water or water-in-oil emulsions | - Inadequate emulsifier concentration.- Flocculation and coalescence of droplets.[6] | - Optimize the type and concentration of the emulsifying agent.- Reduce droplet size through high-shear homogenization.- Evaluate the effect of adding a viscosity-modifying agent to the continuous phase. |
| Caking of Suspension | Suspensions | - Particle growth (Ostwald ripening).- Formation of irreversible particle aggregates. | - Optimize particle size distribution of the DMAU API.- Include a suitable flocculating agent to encourage the formation of loose, easily re-dispersible agglomerates.- Incorporate a wetting agent to ensure proper dispersion of the drug particles. |
| Color Change | All formulations | - Oxidation or other chemical degradation.- Interaction with excipients or container. | - Protect the formulation from light.- Consider the addition of a compatible antioxidant.- Perform compatibility studies with all formulation components and the primary packaging. |
Section 3: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for DMAU
This protocol provides a general framework. Specific parameters must be optimized and validated for your particular formulation.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Example Gradient: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 240 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
For Oil-Based Formulations: Accurately weigh a portion of the formulation and perform a liquid-liquid extraction with a suitable solvent system (e.g., methanol/hexane) to separate DMAU from the oily matrix. Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
For Powder-Filled Capsules: Empty and weigh the contents of the capsules. Dissolve a known amount of the powder in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the appropriate concentration with the mobile phase.
-
Protocol 2: Forced Degradation Studies for DMAU Formulations
Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[8][9] A target degradation of 5-20% is generally recommended.[8]
-
Acid Hydrolysis:
-
Treat the DMAU formulation with 0.1 N HCl at 60°C for 24 hours.
-
Neutralize the sample with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Treat the DMAU formulation with 0.1 N NaOH at 60°C for 24 hours.
-
Neutralize the sample with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Expose the DMAU formulation to 3% hydrogen peroxide at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the DMAU formulation at 80°C for 48 hours.
-
-
Photostability:
-
Expose the DMAU formulation to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
Section 4: Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Stability Data for DMAU in Castor Oil Formulation (Storage at 25°C/60% RH)
| Time Point | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 Months | Clear, colorless to pale yellow solution | 100.0 | < 0.1 |
| 3 Months | Conforms | 99.5 | 0.2 |
| 6 Months | Conforms | 99.1 | 0.4 |
| 9 Months | Conforms | 98.7 | 0.6 |
| 12 Months | Conforms | 98.2 | 0.8 |
Table 2: Results of Forced Degradation Studies for DMAU
| Stress Condition | % Degradation of DMAU | Major Degradation Product(s) (if identified) |
| 0.1 N HCl, 60°C, 24h | 15.2 | Dimethandrolone |
| 0.1 N NaOH, 60°C, 24h | 18.5 | Dimethandrolone |
| 3% H₂O₂, RT, 24h | 8.7 | Unidentified polar degradant |
| 80°C, 48h | 5.3 | Minor unidentified degradants |
| Photostability (ICH Q1B) | 2.1 | No specific major degradant |
Section 5: Visualizations
Caption: Workflow for a typical stability testing program.
Caption: Logical flow of a forced degradation study.
References
- 1. Chemical Stability Issues Frequently Encountered in Suspensions [pharmapproach.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. database.ich.org [database.ich.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. gmpsop.com [gmpsop.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pharmabeginers.com [pharmabeginers.com]
- 10. ema.europa.eu [ema.europa.eu]
optimizing patient selection criteria for DMAU clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Dimethandrolone Undecanoate (DMAU) clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DMAU?
A1: DMAU is a prodrug that is converted in the body to its active form, dimethandrolone (DMA).[1][2] DMA exhibits both androgenic and progestogenic activity.[3] This dual action suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4] The reduction in these hormones leads to a decrease in intratesticular testosterone and the reversible suppression of spermatogenesis, which is the basis for its contraceptive effect.[3][4]
Q2: What are the general eligibility criteria for enrolling participants in a DMAU clinical trial?
A2: Healthy male volunteers between the ages of 18 and 50 are typically recruited.[5] Key inclusion criteria often include a normal physical examination, healthy blood and urine tests, and a BMI within a specified range (e.g., ≤ 33 kg/m ²).[6] Participants are usually required to be in a stable, monogamous relationship and agree to use a reliable method of contraception with their female partner during the trial.
Q3: What are the common exclusion criteria for DMAU clinical trials?
A3: Exclusion criteria frequently include participation in other clinical trials within the last 30 days, clinically significant abnormal laboratory findings at screening, and elevated prostate-specific antigen (PSA) levels.[6] Men with a history of cardiovascular, renal, or liver disease, or those using medications that could interfere with steroid metabolism (like ketoconazole or finasteride) are also typically excluded.[6] A detailed summary of inclusion and exclusion criteria can be found in Table 1.
Q4: What are the known side effects associated with DMAU administration?
A4: Common side effects observed in clinical trials include mild weight gain and a decrease in HDL ("good") cholesterol.[7][8] Some participants have also reported decreased libido.[9] Despite the marked suppression of testosterone, severe symptoms of testosterone deficiency are not commonly reported, likely due to the androgenic activity of DMAU's active metabolite, DMA.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent Suppression of Gonadotropins and Testosterone
-
Problem: A participant is not showing the expected marked suppression of LH, FSH, and testosterone levels after DMAU administration.
-
Possible Causes & Solutions:
-
Non-adherence to Dosing Regimen: Verify participant adherence to the daily dosing schedule. In some studies, adherence is monitored by counting returned medication.
-
Administration with Food: DMAU must be taken with food, preferably a meal containing a moderate amount of fat, to ensure effective absorption.[7][8] Confirm with the participant that they are taking the medication with meals.
-
Genetic Variability in Metabolism: Genetic polymorphisms in the UGT2B17 enzyme are known to cause variable metabolism of DMAU.[1][2] This can lead to lower than expected bioavailability of the active metabolite, DMA. Consider genotyping participants for UGT2B17 variants to identify potential poor, intermediate, and extensive metabolizers. This can help in stratifying participants and understanding variability in responses.
-
Drug-Drug Interactions: Review the participant's concomitant medications for any that might induce or inhibit enzymes involved in steroid metabolism.[6]
-
Issue 2: Participant Reports Significant Decrease in Libido
-
Problem: A participant reports a significant and distressing decrease in sexual desire.
-
Possible Causes & Solutions:
-
Hormonal Suppression: While DMAU's androgenic activity is intended to mitigate symptoms of low testosterone, individual responses can vary.
-
Psychological Factors: The participant's perception and any pre-existing concerns about the trial can influence their experience.
-
Action: It is crucial to have regular follow-ups to monitor sexual function using validated questionnaires. Provide counseling and support to the participant. If the side effect is severe, a dose adjustment or discontinuation from the trial may be necessary, as per the clinical trial protocol.
-
Data Presentation
Table 1: Summary of Patient Selection Criteria for DMAU Clinical Trials
| Criteria | Inclusion | Exclusion |
| Age | 18-50 years | - |
| Health Status | Good health confirmed by physical exam, medical history, and lab tests | Clinically significant abnormal physical or laboratory findings, History of cardiovascular, renal, hepatic, or prostatic disease, History of primary testicular disease, History of breast carcinoma |
| BMI | ≤ 33 kg/m ² | - |
| Lab Values | Normal semen analysis as per WHO criteria (>15 million/mL) | Elevated PSA (≥ 2.5 ng/mL), Abnormal serum chemistry indicating liver or kidney dysfunction, Fasting bilirubin > 2 mg/dL, Cholesterol > 221 mg/dL, Fasting triglycerides > 201 mg/dL |
| Medication Use | - | Use of androgens within the last 3-4 months, Ongoing use of androgens or other bodybuilding supplements, Use of medications that interfere with steroid metabolism (e.g., ketoconazole, finasteride, dutasteride, statins) |
| Lifestyle | In a stable, monogamous relationship for at least 1 year, Agrees to use effective contraception | Participation in another investigational drug trial within 30 days, Men participating in competitive sports with routine drug screening |
| Other | - | Known hypersensitivity to DMAU or its excipients |
Sources:[6]
Table 2: Hormonal Suppression and Side Effects of Oral DMAU (28-day study)
| DMAU Dose | Formulation | N | Testosterone Suppression | LH and FSH Suppression | Weight Gain (median) | Decrease in HDL Cholesterol (median) |
| 100 mg | Castor Oil/Powder | ~12-15 | Significant | Moderate | ~3-9 lbs | 7-17 mg/dL |
| 200 mg | Castor Oil/Powder | ~12-15 | Marked | Significant | ~3-9 lbs | 7-17 mg/dL |
| 400 mg | Castor Oil/Powder | ~12-15 | Marked (to near castrate levels) | Marked (<1.0 IU/L) | ~3-9 lbs | 7-17 mg/dL |
Experimental Protocols
1. Quantification of DMAU and DMA in Serum by LC-MS/MS
-
Objective: To determine the pharmacokinetic profile of DMAU and its active metabolite, DMA.
-
Methodology:
-
Sample Preparation:
-
Mix serum samples with an internal standard.
-
Add a buffer solution (e.g., 0.5 M sodium acetate, pH 5.5) and vortex.
-
Perform liquid-liquid extraction using a solvent mixture (e.g., ethyl acetate and hexane).
-
Centrifuge to separate the phases and collect the organic solvent phase.
-
Repeat the extraction and pool the organic phases.
-
Evaporate the organic solvent to dryness under vacuum.
-
Reconstitute the sample extract in a suitable buffer for analysis.[11]
-
-
Chromatographic Separation:
-
Utilize a liquid chromatography system with a reverse-phase column (e.g., C18).
-
The mobile phase typically consists of a mixture of an aqueous solution with a small amount of acid (e.g., 0.2% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[12]
-
-
Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for DMAU, DMA, and the internal standard for accurate quantification.[13]
-
-
2. Semen Analysis
-
Objective: To assess the effect of DMAU on spermatogenesis.
-
Methodology (based on WHO 6th Edition guidelines): [14][15]
-
Sample Collection:
-
The participant should be provided with clear instructions regarding the collection of the semen sample.
-
A period of sexual abstinence of a minimum of 48 hours and a maximum of seven days is recommended.[16]
-
The sample should ideally be collected in a private room near the laboratory to minimize the time between collection and analysis.[16]
-
-
Macroscopic Examination:
-
Assess the appearance, volume, viscosity, and pH of the ejaculate.
-
-
Microscopic Examination:
-
Sperm Motility: Evaluate the percentage of motile sperm and categorize their movement (e.g., progressive, non-progressive, immotile).
-
Sperm Concentration: Determine the number of sperm per milliliter of semen using a hemocytometer or other validated method.
-
Sperm Morphology: Assess the percentage of sperm with normal and abnormal shapes after staining.
-
-
Mandatory Visualizations
Caption: DMAU's mechanism of action on the hypothalamic-pituitary-gonadal axis.
Caption: A generalized workflow for a DMAU clinical trial.
Caption: Logical relationship for optimizing patient selection in DMAU trials.
References
- 1. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. endocrine.org [endocrine.org]
- 8. mdlinx.com [mdlinx.com]
- 9. qz.com [qz.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A Tandem Liquid Chromatography and Tandem Mass Spectrometry (LC/LC-MS/MS) Technique to Separate and Quantify Steroid Isomers 11β-Methyl-19-Nortestosterone and Testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. micropticsl.com [micropticsl.com]
- 15. WHO laboratory manual for the examination and processing of human semen, 6th ed [who.int]
- 16. aab.org [aab.org]
Validation & Comparative
Comparative Efficacy of Dimethandrolone Undecanoate and Testosterone Undecanoate: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Dimethandrolone Undecanoate (DMAU) and Testosterone Undecanoate (TU), two androgen esters with distinct therapeutic applications. DMAU is an experimental androgen/anabolic steroid and progestogen under investigation as a potential male contraceptive[1]. TU is utilized in androgen replacement therapy for conditions such as hypogonadism[2]. This document synthesizes available experimental data to offer an objective comparison for researchers, scientists, and drug development professionals.
Pharmacodynamics and Mechanism of Action
Both DMAU and TU exert their effects through the androgen receptor (AR). As a prodrug, DMAU is hydrolyzed in the body to dimethandrolone (DMA), which then acts as a potent agonist of the androgen receptor. Uniquely, DMA also possesses progestogenic activity, meaning it is an agonist of the progesterone receptor. This dual activity contributes to its potent antigonadotropic effects, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of sperm and endogenous testosterone[1][3][4]. DMAU is not aromatized to estrogens[1][3].
Testosterone Undecanoate, upon administration, is converted to testosterone, the primary male androgen. Testosterone binds to the AR, which then dimerizes, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA to modulate the transcription of target genes. This signaling pathway is crucial for male sexual differentiation, maturation, spermatogenesis, and maintenance of male characteristics[5][6][7].
Androgen Receptor Signaling Pathway
The binding of an androgen, such as DMA or testosterone, to the androgen receptor initiates a cascade of intracellular events. The classical pathway involves the dissociation of heat shock proteins from the receptor upon ligand binding, followed by nuclear translocation and gene regulation. Non-classical pathways can also be activated, involving membrane-associated AR and downstream kinase cascades[8][9].
Quantitative Efficacy Comparison
The following tables summarize the quantitative data from various studies on DMAU and TU, focusing on key efficacy parameters.
Table 1: Gonadotropin and Testosterone Suppression
| Compound | Dose | Duration | LH Suppression | FSH Suppression | Testosterone Suppression | Study Population | Citation |
| DMAU | 200 mg/day (oral) | 28 days | Marked Suppression (<1.0 IU/L) | Marked Suppression (<1.0 IU/L) | Marked Suppression (<50 ng/dL) | Healthy Men | [3][10] |
| DMAU | 400 mg/day (oral) | 28 days | Marked Suppression (<1.0 IU/L) | Marked Suppression (<1.0 IU/L) | Marked Suppression (<50 ng/dL) | Healthy Men | [3][10] |
| TU | 1000 mg (IM) | 12 weeks | Significant Decline | Not Reported | Significant Increase (Therapeutic levels) | Female-to-Male Transsexuals | [11] |
Note: TU is used for testosterone replacement and is expected to increase testosterone levels, whereas DMAU is being developed as a male contraceptive and is designed to suppress endogenous testosterone production.
Table 2: Effects on Body Composition and Bone Mineral Density (BMD)
| Compound | Dose | Duration | Change in Lean Body Mass | Change in Fat Mass | Change in BMD | Study Population | Citation |
| DMAU | 200 mg/day (oral) | 28 days | Weight gain (1.2 kg) | Not directly reported, but weight gain observed | Increased bone formation marker (P1NP) | Healthy Men | [12][13] |
| DMAU | 400 mg/day (oral) | 28 days | Weight gain (2.0 kg) | Not directly reported, but weight gain observed | Increased bone formation marker (P1NP) | Healthy Men | [12][13] |
| TU | 160 mg/day (oral) | 12 months | Significant Increase | Significant Decrease | Significant Increase (trochanter and intertrochanter) | Aging Men with TD | [14][15] |
| TU | 240 mg/day (oral) | 12 months | Significant Increase | Significant Decrease | Significant Increase (lumbar spine, total hip, trochanter, intertrochanter) | Aging Men with TD | [14][15] |
| TU | 1000 mg (IM) | 24 months | Significant Increase | No Change | No Change | Female-to-Male Transsexuals | [11] |
TD: Testosterone Deficiency
Table 3: Effects on Lipid Profile
| Compound | Dose | Duration | Change in HDL-C | Change in LDL-C | Change in Total Cholesterol | Study Population | Citation |
| DMAU | 200 mg/day (oral) | 28 days | Decrease | No significant change | Not Reported | Healthy Men | [16] |
| DMAU | 400 mg/day (oral) | 28 days | Decrease | No significant change | Not Reported | Healthy Men | [16] |
| TU | Varies (IM) | 12 months | No significant change | Significant Decrease | Significant Decrease | Hypogonadal Men | [2] |
| TU | 1000 mg (IM) | 24 months | Significant Decline | Not Reported | Not Reported | Female-to-Male Transsexuals | [11] |
HDL-C: High-Density Lipoprotein Cholesterol; LDL-C: Low-Density Lipoprotein Cholesterol
Experimental Protocols
DMAU Clinical Trial for Male Contraception
A representative study for DMAU was a double-blind, randomized, placebo-controlled trial involving healthy men aged 18 to 50 years.
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral DMAU.
-
Intervention: Participants received daily oral doses of DMAU (100, 200, or 400 mg) or a placebo for 28 days. The DMAU was formulated in either castor oil/benzyl benzoate or as a powder[3][10].
-
Methodology:
-
Pharmacokinetic Sampling: 24-hour pharmacokinetic sampling was conducted on day 1 and day 28.
-
Safety Monitoring: Included monitoring of vital signs, laboratory safety parameters (including liver and kidney function), mood, and sexual function scores.
-
Pharmacodynamic Assessment: Serum levels of LH, FSH, and sex hormones were measured.
-
-
Key Findings: Daily oral administration of DMAU was well-tolerated. Doses of 200 mg and above effectively suppressed serum testosterone, LH, and FSH to levels consistent with contraceptive efficacy[3][10][17].
TU Clinical Trial for Androgen Replacement
A representative study for TU was a multicenter, double-blind, placebo-controlled trial in aging men with symptomatic testosterone deficiency.
-
Objective: To investigate the effects of oral TU on bone mineral density and body composition.
-
Intervention: Participants were randomized to receive placebo or oral TU at doses of 80 mg/d, 160 mg/d, or 240 mg/d, administered in divided doses with meals for one year[14].
-
Methodology:
-
BMD Measurement: Bone mineral density of the hip and lumbar spine was assessed using dual-energy X-ray absorptiometry (DEXA).
-
Body Composition Analysis: Lean body mass and body fat mass were evaluated by whole-body DEXA.
-
-
Key Findings: Treatment with oral TU resulted in significant improvements in BMD and lean body mass, and a reduction in body fat mass compared to placebo, with a clear dose-response relationship[14][15].
Summary of Comparative Efficacy
-
Primary Function: DMAU is being developed as a male contraceptive, with its primary efficacy endpoint being the profound and reversible suppression of gonadotropins and endogenous testosterone[1][3]. TU is used for testosterone replacement therapy, aiming to restore physiological testosterone levels in deficient individuals[2].
-
Anabolic and Androgenic Effects: Both compounds exhibit anabolic and androgenic properties. DMAU maintains androgenic effects, preventing symptoms of hypogonadism despite castrate levels of endogenous testosterone[18]. TU effectively increases lean body mass and muscle strength in hypogonadal men[14][19].
-
Bone Health: Both androgens appear to have a positive impact on bone health. DMAU has been shown to increase markers of bone formation[13]. Long-term treatment with TU significantly improves bone mineral density in men with testosterone deficiency[14][20].
-
Lipid Profile: The effects on lipid profiles differ. Short-term DMAU administration has been associated with a decrease in HDL ("good") cholesterol[10]. In contrast, some studies on TU have shown beneficial effects, with reductions in total and LDL cholesterol[2]. However, other studies have reported a decrease in HDL with TU treatment[11].
Conclusion
This compound and Testosterone Undecanoate are both potent androgens with distinct clinical profiles and therapeutic goals. DMAU's efficacy lies in its potent suppression of spermatogenesis, making it a promising candidate for a male oral contraceptive. Its dual androgenic and progestogenic activity allows for effective gonadotropin suppression while maintaining androgen-dependent functions. Testosterone Undecanoate is an established therapy for androgen deficiency, effectively restoring testosterone levels and improving parameters such as lean body mass and bone mineral density. The choice between these compounds is dictated entirely by the clinical indication. Further head-to-head comparative studies would be necessary for a more direct comparison of their ancillary effects. Researchers and clinicians should consider the specific pharmacological properties and intended use when evaluating these androgens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. COMPARISON OF THE SINGLE-DOSE PHARMACOKINETICS, PHARMACODYNAMICS, AND SAFETY OF TWO NOVEL ORAL FORMULATIONS OF this compound (DMAU): A POTENTIAL ORAL, MALE CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 9. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of intramuscular testosterone undecanoate on body composition and bone mineral density in female-to-male transsexuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Novel, Nonaromatizable Androgen, Increases P1NP in Healthy Men Over 28 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of oral testosterone undecanoate therapy on bone mineral density and body composition in 322 aging men with symptomatic testosterone deficiency: a 1-year, randomized, placebo-controlled, dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Metabolic Effects of the Progestational Androgens this compound and 11β-MNTDC in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 17. endocrine.org [endocrine.org]
- 18. Hormonal Male Contraception: Getting to Market - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
validating the suppression of spermatogenesis by Dimethandrolone Undecanoate
A comprehensive guide to the suppression of spermatogenesis by Dimethandrolone Undecanoate (DMAU), with a comparative analysis against other emerging male contraceptive agents.
This compound (DMAU) is an investigational oral male contraceptive agent that has shown significant promise in clinical trials for the reversible suppression of spermatogenesis. This guide provides a detailed overview of the experimental data supporting DMAU's efficacy, a comparison with other hormonal male contraceptive candidates in development, and a breakdown of the methodologies used in key clinical studies.
Mechanism of Action
DMAU is a synthetic steroid with both androgenic and progestin-like activity.[1] Its primary mechanism of action involves the suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland. This suppression leads to a significant reduction in intratesticular testosterone and disrupts the hormonal signaling required for the production of sperm.[2]
Caption: DMAU's mechanism of action on the hypothalamic-pituitary-gonadal (HPG) axis.
Comparative Efficacy and Safety
DMAU is being developed alongside other promising oral and transdermal male contraceptives. The most notable alternatives include 11-beta-methyl-19-nortestosterone dodecylcarbonate (11-beta-MNTDC), a "sister compound" to DMAU, and a transdermal gel combining Nestorone® (segesterone acetate) and testosterone (NesT).[3] While direct head-to-head clinical trials on spermatogenesis suppression are not yet available, existing data allows for a preliminary comparison of their performance.
Hormonal Suppression and Side Effects
The following table summarizes the key findings from clinical trials of DMAU and its comparators.
| Feature | This compound (DMAU) | 11-beta-MNTDC | Nestorone-Testosterone (NesT) Gel |
| Administration | Oral, once daily with food | Oral, once daily with food | Transdermal gel, daily |
| Dosage (in trials) | 100, 200, 400 mg | 200, 400 mg | 8 mg Nestorone / 74 mg Testosterone |
| Testosterone Suppression | Marked suppression | Marked suppression | Maintained in normal range |
| LH & FSH Suppression | Marked suppression | Marked suppression | Marked suppression |
| Time to Sperm Suppression | Not yet fully determined in long-term studies | Not yet fully determined in long-term studies | Median of less than 8 weeks to <1 million/mL sperm |
| Reported Side Effects | Mild weight gain, decrease in HDL ("good") cholesterol, some reports of decreased libido.[3] | Mild fatigue, acne, headache, some reports of decreased libido and mild erectile dysfunction.[4] | Minimal adverse effects reported.[5] |
| Contraceptive Efficacy | Long-term efficacy studies are ongoing. | Long-term efficacy studies are ongoing. | 89% of men achieved sperm concentration ≤ 1 million/mL.[5] |
Experimental Protocols
The most widely reported clinical trial for oral DMAU is a 28-day, randomized, double-blind, placebo-controlled study.[2][6]
28-Day Oral DMAU Clinical Trial Workflow
Caption: A simplified workflow of a typical 28-day clinical trial for oral DMAU.
Key Methodological Details of the 28-Day DMAU Trial:
-
Participants: Healthy male volunteers, typically between the ages of 18 and 50, with normal baseline hormone levels and a BMI below 33.[7]
-
Design: The studies are generally double-blind and placebo-controlled, with participants randomly assigned to receive either DMAU at varying doses (e.g., 100 mg, 200 mg, 400 mg) or a placebo.[2]
-
Administration: Participants are instructed to take the oral capsules daily with a high-fat meal to ensure optimal absorption.[6]
-
Monitoring and Data Collection: Throughout the 28-day treatment period, participants undergo regular monitoring, which includes:
-
Vital sign measurements.
-
Blood draws to assess hormone levels (testosterone, LH, FSH), lipid profiles, and other safety markers.
-
Reporting of any adverse events.
-
-
Follow-up: After the treatment period, there is a recovery phase where hormone levels are monitored to confirm they return to baseline, demonstrating the reversibility of the treatment.[6]
Conclusion
This compound represents a significant advancement in the development of a male oral contraceptive. Clinical trial data has consistently demonstrated its ability to effectively and reversibly suppress the key hormones required for spermatogenesis. While generally well-tolerated, some mild side effects have been reported.
Comparative analysis with other emerging male contraceptives like 11-beta-MNTDC and the Nestorone-Testosterone gel suggests that multiple promising options are on the horizon. Each of these candidates has a unique profile of administration, efficacy, and side effects. The development of these alternatives provides a broader range of potential choices to meet the diverse needs and preferences of users.
Further long-term studies are necessary to fully validate the contraceptive efficacy and long-term safety of DMAU and its counterparts. However, the current body of evidence strongly supports the continued investigation of DMAU as a viable and revolutionary option for male-controlled contraception.
References
- 1. Comparison of Metabolic Effects of the Progestational Androgens this compound and 11β-MNTDC in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 28 Days of Oral this compound in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Male contraception: narrative review of ongoing research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daily Oral Administration of the Novel Androgen 11β-MNTDC Markedly Suppresses Serum Gonadotropins in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Combination of Testosterone and Nestorone Transdermal Gels for Male Hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acceptability of oral this compound in a 28-day placebo-controlled trial of a hormonal male contraceptive prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of DMAU and 11β-MNTDC for Male Contraception
A deep dive into the clinical and pharmacological profiles of two promising oral androgens for male hormonal contraception, Dimethandrolone Undecanoate (DMAU) and 11β-Methyl-19-Nortestosterone-17β-Dodecylcarbonate (11β-MNTDC).
In the ongoing quest for reversible and effective male hormonal contraceptives, two compounds have emerged as leading candidates: this compound (DMAU) and 11β-Methyl-19-Nortestosterone-17β-Dodecylcarbonate (11β-MNTDC). Both are synthetic pro-drugs with dual androgenic and progestogenic activity, a combination that allows for the suppression of gonadotropins and, consequently, spermatogenesis, while maintaining necessary androgenic effects.[1] This guide provides a comprehensive comparison of these two novel androgens, drawing upon data from head-to-head clinical studies to inform researchers, scientists, and drug development professionals.
Pharmacological Profile and Mechanism of Action
DMAU and 11β-MNTDC are pro-drugs that are converted in vivo to their active metabolites, Dimethandrolone (DMA) and 11β-Methyl-19-Nortestosterone (11β-MNT), respectively, by endogenous esterases.[1] These active compounds exert their contraceptive effect by binding to both androgen and progesterone receptors in the pituitary gland, which suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This reduction in gonadotropins leads to a decrease in intratesticular testosterone and the inhibition of sperm production.[2]
A key feature of both DMA and 11β-MNT is that they are not 5α-reduced to more potent androgens, which may spare tissues like the prostate from excessive androgenic stimulation.[3] In vitro studies have shown that DMA is a more potent androgen, whereas 11β-MNTDC exhibits a more balanced androgenic and progestogenic activity.[1]
dot
Caption: Metabolic activation and signaling pathway of DMAU and 11β-MNTDC.
Comparative Clinical Data
Head-to-head and parallel clinical trials have provided valuable data on the efficacy, safety, and tolerability of DMAU and 11β-MNTDC. The following tables summarize key quantitative findings from these studies.
Table 1: Effects on Hormonal Parameters (28-Day Studies)
| Parameter | DMAU (200 mg/day) | DMAU (400 mg/day) | 11β-MNTDC (200 mg/day) | 11β-MNTDC (400 mg/day) | Placebo |
| Serum Testosterone (ng/dL) | Profound Suppression[1] | Profound Suppression[1] | Marked Suppression[4] | Marked Suppression[4] | No significant change[5] |
| Luteinizing Hormone (LH) (IU/L) | Marked Suppression | Marked Suppression | Dose-dependent Suppression | Dose-dependent Suppression | No significant change[5] |
| Follicle-Stimulating Hormone (FSH) (IU/L) | Marked Suppression | Marked Suppression | Dose-dependent Suppression | Dose-dependent Suppression | No significant change[5] |
| Sex Hormone-Binding Globulin (SHBG) (nmol/L) | Decrease[6][7] | Decrease[6][7] | Decrease[6][7] | Decrease[6][7] | No significant change[8] |
Table 2: Effects on Metabolic Parameters and Side Effects (28-Day Studies)
| Parameter/Side Effect | DMAU (200-400 mg/day) | 11β-MNTDC (200-400 mg/day) |
| HDL-C | Decrease[6][7] | Decrease[6][7] |
| LDL-C | No significant change[6] | Increase[6] |
| Weight Gain | 1.2 - 2.0 kg increase[8] | Slight increase |
| Hematocrit | Increase[6][7] | Increase[6][7] |
| Insulin Sensitivity (HOMA-IR) | No significant change[6][7] | No significant change[6][7] |
| Adiponectin | Slight decrease[6][7] | No significant change[6][7] |
| Common Side Effects | Mild; included decreased libido, erectile dysfunction at higher doses. | Mild to moderate; included headache, acne, and decreased libido. |
| Hepatotoxicity | Preclinical studies suggest low risk.[1] | Preclinical studies suggest lower risk than other androgens, including DMAU. |
Experimental Protocols
The data presented above were generated from Phase 1, randomized, double-blind, placebo-controlled clinical trials. The general workflow for these studies is outlined below.
dot
Caption: General experimental workflow for Phase 1 clinical trials of DMAU and 11β-MNTDC.
Participant Selection
Healthy male volunteers, typically between the ages of 18 and 50, were recruited for these studies.[4][5] Exclusion criteria generally included significant medical conditions, use of medications that could interfere with the study drugs, and abnormal baseline laboratory values.
Dosing and Administration
Participants were randomized to receive either DMAU, 11β-MNTDC, or a placebo daily for 28 days.[6][7] Dosages typically ranged from 200 mg to 400 mg per day.[6][7] Both drugs require administration with a meal containing a moderate amount of fat to ensure effective oral absorption.[1][9]
Key Experimental Methodologies
1. Quantification of DMAU, DMA, 11β-MNTDC, and 11β-MNT in Serum by LC-MS/MS:
-
Sample Preparation (DMA/DMAU):
-
Dilute 25 µL of serum with water.
-
Add an internal standard (e.g., DMA-d5).
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.[1]
-
-
Sample Preparation (11β-MNT/11β-MNTDC):
-
To 100 µL of serum, add 25 µL of an internal standard (e.g., d6-MNT, d6-MNTDC).
-
Perform protein precipitation by adding 300 µL of acetonitrile, vortexing, and centrifuging.
-
The supernatant is further cleaned using a HybridSPE®-XTR tip.[10]
-
-
Chromatography:
-
Mass Spectrometry:
-
Performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) and positive ion mode.
-
Specific precursor and product ion transitions are monitored for each analyte and internal standard. For DMA, MRM transitions of m/z 303.2 → 97 and 109 are used.[1] For 11β-MNT and 11β-MNTDC, parent/product ions are m/z 289.3/109.1 and 501.3/271.1, respectively.[10]
-
2. Hormone Assays (LH, FSH, Testosterone, SHBG):
-
Serum concentrations of LH, FSH, and SHBG are typically quantified using automated immunochemiluminescent assays on platforms such as those from Roche (e.g., Cobas e411).[4]
-
Total testosterone is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure specificity and avoid interference from the study drugs or their metabolites.[11]
3. Lipid Profile Analysis:
-
A standard lipid panel, including total cholesterol, HDL-C, LDL-C, and triglycerides, is measured from fasting serum samples.
-
These analyses are typically performed using standard enzymatic colorimetric assays on automated clinical chemistry analyzers.
4. Insulin Sensitivity Assessment (HOMA-IR):
-
Fasting serum glucose and insulin levels are measured.
-
The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is calculated using the formula:
-
HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5[6]
-
Summary and Future Directions
Both DMAU and 11β-MNTDC have demonstrated promise as potential oral male contraceptives in early-phase clinical trials. They effectively suppress gonadotropins and testosterone with generally mild and acceptable side effect profiles.[5][12]
Key differences have emerged in their metabolic effects. While both can decrease HDL-C and increase weight and hematocrit, 11β-MNTDC has been associated with an increase in LDL-C, which was not observed with DMAU in the initial 28-day studies.[6][7] Conversely, DMAU was linked to a slight decrease in adiponectin.[6][7]
Longer-term studies are necessary to fully evaluate the contraceptive efficacy and safety of both compounds, particularly their effects on spermatogenesis and the clinical significance of the observed metabolic changes.[1] The subtle differences in their pharmacological profiles may allow for the selection of the most appropriate candidate for further development or for tailoring contraceptive options to individual patient profiles in the future.
References
- 1. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of asymmetric and symmetric dimethylarginine, L-monomethylarginine, L-arginine, and L-homoarginine in biological samples using stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a bioanalytical method to quantitate enzalutamide and its active metabolite N-desmethylenzalutamide in human plasma: application to clinical management of metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and validation of an LC-MS/MS method for simultaneous quantification of asymmetric dimethylguanidino valeric acid, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dpxtechnologies.com [dpxtechnologies.com]
- 10. LC-MS/MS for the simultaneous determination of polar endogenous ADMA and CML in plasma and urine from diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An integrated bioanalytical method development and validation approach: case studies. | Semantic Scholar [semanticscholar.org]
- 12. Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dimethandrolone Undecanoate (DMAU)
For Immediate Release
As a novel investigational androgen, Dimethandrolone Undecanoate (DMAU) requires stringent disposal protocols to ensure the safety of laboratory personnel and the environment. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal of DMAU, aligning with general best practices for hazardous and investigational pharmaceutical waste management.
This compound is a synthetic estrane steroid and a prodrug of dimethandrolone.[1][2] It functions as an agonist of the androgen and progesterone receptors, leading to the suppression of spermatogenesis, which is the basis for its investigation as a male contraceptive.[1] Given its hormonal activity and investigational status, DMAU must be handled and disposed of with the utmost care.[3]
Chemical and Physical Properties of DMAU
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | 7α,11β-dimethyl-19-nortestosterone 17β-undecanoate |
| Molecular Formula | C₃₁H₅₀O₃ |
| Molecular Weight | 470.73 g/mol [2][4] |
| Appearance | White to off-white crystalline powder[2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform); poorly soluble in water[2] |
| Stability | Stable under normal storage conditions[2] |
| CAS Number | 366472-45-9[2][4][5] |
Experimental Protocols: Disposal of this compound
The following protocol is a synthesis of best practices for the disposal of hazardous and investigational drugs.[6][7][8][9][10][11][12][13][14] Adherence to these steps is critical for ensuring safety and regulatory compliance.
Personnel Safety and Preparation:
-
Consult Safety Data Sheet (SDS): Before handling DMAU, thoroughly review its specific Safety Data Sheet for any unique handling and disposal instructions.
-
Personal Protective Equipment (PPE): All personnel involved in the disposal process must wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or gown
-
-
Designated Disposal Area: Conduct all disposal procedures in a designated and well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Do not mix DMAU waste with general laboratory or municipal waste.
-
Segregate solid waste (e.g., contaminated vials, PPE) from liquid waste.
-
-
Handling of Solid Waste:
-
Empty Containers: Triple-rinse empty DMAU containers with a suitable organic solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. Deface or remove the original label from the rinsed container before discarding it in the appropriate solid waste stream.
-
Contaminated Materials: Place all contaminated solid materials, including gloves, wipes, and bench paper, into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
-
Handling of Liquid Waste:
-
Unused Solutions: Collect all unused or expired DMAU solutions in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used.
-
Rinsate: The solvent used to rinse containers and equipment should be collected and treated as hazardous liquid waste.
-
-
Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and solvent (for liquid waste)
-
The date of accumulation
-
The name of the generating laboratory and principal investigator
-
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a secure, designated secondary containment area away from incompatible materials.
-
Storage should be in a cool, dry, and well-ventilated location.
-
-
Final Disposition:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of DMAU down the drain or in the regular trash.[11]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: DMAU Disposal Workflow Diagram
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. As an investigational compound, the importance of meticulous record-keeping for the disposition of DMAU cannot be overstated.[9][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-265088) | 366472-45-9 [evitachem.com]
- 3. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medkoo.com [medkoo.com]
- 6. ph.health.mil [ph.health.mil]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. swog.org [swog.org]
- 9. ashp.org [ashp.org]
- 10. forensicresources.org [forensicresources.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ashp.org [ashp.org]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. pbrc.edu [pbrc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
